SDZ 220-040
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZFUZCCDOSQBG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SDZ 220-040
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory neurotransmission in the central nervous system. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, interaction with NMDA receptor subunits, and the structural basis of its inhibitory function. The experimental methodologies employed to elucidate these mechanisms, including electrophysiology and cryogenic electron microscopy (cryo-EM), are described in detail to facilitate replication and further investigation.
Introduction to this compound and the NMDA Receptor
The NMDA receptor, a ligand-gated ion channel, is fundamental to synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological disorders. NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties.
This compound is a derivative of 2-amino-7-phosphono-heptanoic acid and has been identified as a potent and competitive antagonist at the NMDA receptor[1]. Its mechanism involves direct competition with the endogenous co-agonist glutamate (B1630785) at the binding site on the GluN2 subunit.
Quantitative Analysis of this compound Interaction with NMDA Receptors
The potency and selectivity of this compound have been quantified through various experimental assays. The following table summarizes the key binding affinity and inhibitory concentration values.
| Parameter | Value | NMDA Receptor Subtype | Method | Reference |
| pKi | 8.5 | Mammalian NMDA Receptor | Radioligand Binding Assay | [2][3][4] |
| Ki | 6.3 nM | GluN1b/GluN2B | Radioligand Binding Assay | |
| IC50 | 4 - 7.8 nM | GluN1b/GluN2B | Electrophysiology | |
| IC50 | 4 - 45 µM | Not Specified | Electrophysiology | [5] |
Note: The significant range in reported IC50 values may be attributable to different experimental conditions and receptor subunit compositions used in the various studies.
Molecular Mechanism of Action: Structural Insights
Cryogenic electron microscopy (cryo-EM) studies have provided high-resolution structural information on the interaction between this compound and the NMDA receptor. These studies reveal that this compound binds to the ligand-binding domain (LBD) of the GluN2B subunit.
The binding of this compound induces a distinct conformational change in the GluN2B LBD, causing it to adopt a more "open" conformation compared to the "closed" conformation induced by the agonist glutamate. This antagonist-bound open conformation prevents the conformational changes necessary for ion channel opening, thereby inhibiting receptor function.
Below is a logical diagram illustrating the competitive antagonism of this compound at the NMDA receptor.
Caption: Competitive antagonism of this compound at the NMDA receptor.
Experimental Protocols
Expression and Purification of NMDA Receptors for Structural Studies
A robust method for obtaining sufficient quantities of pure and monodisperse NMDA receptor protein is essential for structural studies like cryo-EM. The following protocol outlines a general paradigm for the expression and purification of diverse NMDA receptor subtypes.
4.1.1. Construct Screening and Baculovirus Generation
-
Construct Screening: Utilize fluorescence size-exclusion chromatography (FSEC) to screen different NMDA receptor constructs for optimal expression and stability.
-
Baculovirus Generation: Generate recombinant baculovirus encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) using a baculovirus expression vector system (BEVS).
4.1.2. Protein Expression in Eukaryotic Cells
-
Cell Line: Use Spodoptera frugiperda (Sf9) insect cells for protein expression.
-
Culture Conditions: Grow Sf9 cells in a serum-free medium (e.g., Sf-900 II or III SFM) in suspension culture at 27°C.
-
Infection: Infect the Sf9 cells with the generated baculovirus at a suitable multiplicity of infection (MOI).
-
Harvesting: Harvest the cells 48-72 hours post-infection.
4.1.3. Protein Purification
-
Lysis: Lyse the harvested cells using a dounce homogenizer in a lysis buffer containing protease inhibitors.
-
Solubilization: Solubilize the membrane-bound receptors using a mild detergent (e.g., digitonin (B1670571) or lauryl maltose (B56501) neopentyl glycol - MNG).
-
Affinity Chromatography: Purify the solubilized receptors using an affinity column (e.g., Strep-Tactin or Ni-NTA, depending on the affinity tags engineered into the constructs).
-
Size-Exclusion Chromatography (SEC): Further purify the protein and assess its oligomeric state using a size-exclusion chromatography column.
The following diagram illustrates the general workflow for NMDA receptor expression and purification.
Caption: Workflow for NMDA receptor expression and purification.
Cryogenic Electron Microscopy (Cryo-EM) of Antagonist-Bound NMDA Receptors
Cryo-EM is a powerful technique to visualize the three-dimensional structure of protein complexes in their near-native state.
4.2.1. Grid Preparation
-
Grids: Use holey carbon grids (e.g., Quantifoil or C-flat).
-
Glow Discharge: Glow-discharge the grids to make the carbon surface hydrophilic.
-
Sample Application: Apply 3-4 µL of the purified NMDA receptor sample (in the presence of a saturating concentration of this compound) to the grid.
-
Blotting and Plunging: Blot the grid to remove excess liquid, leaving a thin film of the sample. Immediately plunge-freeze the grid in liquid ethane (B1197151) cooled by liquid nitrogen using a vitrification device (e.g., Vitrobot).
4.2.2. Data Collection
-
Microscope: Use a Titan Krios or a similar high-end transmission electron microscope operating at 300 kV.
-
Detector: Collect images using a direct electron detector (e.g., Gatan K2/K3 or Falcon).
-
Data Acquisition Software: Use automated data collection software (e.g., EPU or SerialEM) to collect a large dataset of movie frames.
4.2.3. Image Processing and 3D Reconstruction
-
Motion Correction: Correct for beam-induced motion by aligning the movie frames.
-
CTF Estimation: Estimate the contrast transfer function (CTF) for each micrograph.
-
Particle Picking: Automatically pick individual particle images from the micrographs.
-
2D and 3D Classification: Classify the particle images to remove noise and select for homogeneous populations.
-
3D Reconstruction: Generate a high-resolution 3D reconstruction of the NMDA receptor-antagonist complex.
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
TEVC is a widely used electrophysiological technique to study the function of ion channels expressed in Xenopus oocytes.
4.3.1. Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting: Surgically remove oocytes from a female Xenopus laevis.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.
-
cRNA Synthesis: Synthesize capped cRNAs for the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) from linearized cDNA templates.
-
Injection: Inject a known amount of the cRNA mixture (e.g., in a 1:1 ratio for GluN1:GluN2B) into the cytoplasm of stage V-VI oocytes.
-
Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.
4.3.2. Electrophysiological Recording
-
Recording Chamber: Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Electrodes: Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV using a voltage-clamp amplifier.
-
Ligand Application: Apply agonists (glutamate and glycine) to elicit NMDA receptor-mediated currents. To determine the IC50 of this compound, co-apply a fixed concentration of agonists with varying concentrations of the antagonist.
-
Data Acquisition: Record the currents using data acquisition software.
Solutions for TEVC:
-
Barth's Solution (for oocyte incubation): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4, supplemented with antibiotics.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.
The following diagram outlines the workflow for a TEVC experiment.
Caption: Workflow for a two-electrode voltage clamp (TEVC) experiment.
Conclusion
This compound acts as a potent and selective competitive antagonist at the NMDA receptor by binding to the glutamate site on the GluN2 subunit. This interaction stabilizes an open-cleft conformation of the ligand-binding domain, thereby preventing the conformational changes required for ion channel activation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel NMDA receptor modulators for therapeutic applications.
References
- 1. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dspace.cuni.cz [dspace.cuni.cz]
Unraveling the Function of SDZ 220-040: A Competitive Antagonist of the NMDA Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission in the central nervous system. This document provides a comprehensive technical overview of the function, mechanism of action, and pharmacological profile of this compound. Through a detailed examination of in vitro and in vivo studies, as well as cutting-edge structural biology, we elucidate the molecular interactions that govern its inhibitory activity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism and experimental workflows.
Core Function and Mechanism of Action
This compound functions as a competitive antagonist at the glutamate (B1630785) binding site on the GluN2 subunits of the NMDA receptor.[1] Its binding prevents the agonist, glutamate, from activating the receptor, thereby inhibiting the influx of calcium ions (Ca²⁺) that is characteristic of NMDA receptor activation. This inhibitory action modulates synaptic plasticity and excitotoxicity, making this compound a valuable tool for studying these processes and a potential therapeutic agent for neurological disorders characterized by excessive NMDA receptor activity.
The mechanism of antagonism has been elucidated at the molecular level through cryo-electron microscopy (cryo-EM) studies. These studies have shown that the binding of this compound to the ligand-binding domain (LBD) of the GluN2B subunit induces a conformational change. Specifically, it causes the "clamshell" structure of the LBD to adopt a more open conformation compared to when it is bound to glutamate. This opening of the LBD relieves tension on the linker that connects it to the transmembrane domain (TMD), which contains the ion channel pore. The relaxation of this linker prevents the conformational changes necessary for channel opening, effectively keeping the ion channel in a closed and non-conductive state.
dot
Caption: Competitive antagonism of the NMDA receptor by this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities and Potency
| Assay | Preparation | Radioligand | This compound IC₅₀ (nM) | This compound pKi | Reference |
| NMDA Receptor Binding | Rat cortical membranes | [³H]CGP 39653 | 3.2 ± 0.4 | 8.5 | Urwyler et al., 1996 |
| NMDA-stimulated [³H]MK-801 Binding | Rat cortical membranes | [³H]MK-801 | 11 ± 2 | - | Urwyler et al., 1996 |
| NMDA-induced Depolarization | Rat cortical wedge | - | 28 ± 5 | - | Urwyler et al., 1996 |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Route of Administration | Endpoint | This compound ED₅₀ (mg/kg) | Reference |
| Maximal Electroshock (MES) | Mouse | i.p. | Anticonvulsant effect | 3.8 | Urwyler et al., 1996 |
| Maximal Electroshock (MES) | Rat | p.o. | Anticonvulsant effect | 5.2 | Urwyler et al., 1996 |
| Quinolinic Acid-induced Striatal Lesions | Rat | i.p. | Neuroprotection | ~10 | Urwyler et al., 1996 |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | i.v. | Neuroprotection | ~3 | Urwyler et al., 1996 |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the NMDA receptor.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortices of adult rats. The tissue is homogenized in ice-cold sucrose (B13894) buffer and centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the membranes, which are subsequently washed and resuspended in assay buffer.
-
Binding Assay: The membrane suspension is incubated with a known concentration of the radioligand [³H]CGP 39653, a competitive NMDA receptor antagonist, in the presence of varying concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.
dot
Caption: Workflow for the in vitro radioligand binding assay.
In Vivo Maximal Electroshock (MES) Assay
Objective: To assess the anticonvulsant activity of this compound.
Methodology:
-
Animal Preparation: Adult male mice or rats are used for the study. This compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizures: At a predetermined time after drug administration, a brief electrical stimulus is delivered through corneal electrodes to induce a maximal tonic hindlimb extension seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: The dose of this compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.
dot
Caption: Workflow for the in vivo maximal electroshock (MES) assay.
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the three-dimensional structure of the NMDA receptor in complex with this compound.
Methodology:
-
Protein Expression and Purification: The GluN1 and GluN2B subunits of the NMDA receptor are co-expressed in mammalian cells (e.g., HEK293). The receptor complex is then solubilized from the cell membranes using detergents and purified using affinity and size-exclusion chromatography.
-
Grid Preparation: A small volume of the purified receptor-SDZ 220-040 complex is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected.
-
Image Processing: The individual receptor particles are picked from the micrographs, aligned, and classified to generate two-dimensional class averages. These are then used to reconstruct a three-dimensional map of the receptor.
-
Model Building and Refinement: An atomic model of the NMDA receptor-SDZ 220-040 complex is built into the cryo-EM density map and refined to produce the final structure.
dot
Caption: Workflow for cryo-electron microscopy of the NMDA receptor.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the NMDA receptor. Its mechanism of action, involving the stabilization of an open-cleft conformation of the GluN2 ligand-binding domain, has been elegantly demonstrated through structural studies. The in vitro and in vivo data presented in this guide highlight its significant potential as a pharmacological tool for investigating the roles of NMDA receptors in physiological and pathological processes. The detailed experimental protocols provided herein offer a practical resource for researchers seeking to utilize this compound in their own investigations. Further research into the therapeutic applications of this and similar compounds is warranted, particularly in the context of neurological disorders with an excitotoxic component.
References
SDZ 220-040: A Technical Guide to a Competitive NMDA Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory synaptic transmission in the central nervous system. This document provides a comprehensive technical overview of this compound, including its binding affinity, subtype selectivity, and the downstream signaling pathways it modulates. Detailed experimental protocols for radioligand binding assays and whole-cell patch-clamp recordings are provided to facilitate further research and drug development efforts.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, and schizophrenia. As such, the NMDA receptor is a key target for therapeutic intervention. This compound has emerged as a valuable research tool due to its high affinity and competitive mechanism of action at the NMDA receptor. This guide summarizes the current understanding of this compound's pharmacological profile and provides the necessary technical details for its investigation.
Quantitative Pharmacological Data
The affinity and potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Binding Affinity of this compound at the NMDA Receptor
| Parameter | Value | Receptor Subtype | Comments | Reference |
| pKi | 8.5 | Mammalian NMDA Receptor | [1][2][3] | |
| Ki | ~3.16 nM | Mammalian NMDA Receptor | Calculated from pKi | |
| Ki | 6.3 nM | GluN1b-GluN2B | Determined from binding assays. |
Table 2: Functional Inhibitory Potency of this compound
| Parameter | Value Range | Receptor Subtype | Comments | Reference |
| IC50 | 4 - 7.8 nM | GluN1b-GluN2B | Determined from in vitro functional assays. |
Mechanism of Action and Downstream Signaling
This compound acts as a competitive antagonist at the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor.[4] By competing with the endogenous agonist glutamate, this compound prevents the conformational changes required for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This blockade of NMDA receptor-mediated signaling has significant downstream consequences.
Experimental Protocols
Radioligand Binding Assay for Competitive NMDA Antagonists
This protocol outlines a method to determine the binding affinity (Ki) of a competitive antagonist like this compound for the NMDA receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the NMDA receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653, a competitive NMDA antagonist), and a range of concentrations of the unlabeled competitor (this compound).
-
For total binding, omit the unlabeled competitor. For non-specific binding, include a saturating concentration of a non-radiolabeled NMDA antagonist.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of NMDA receptor-mediated currents and their inhibition by this compound in cultured neurons or brain slices.
Methodology:
-
Preparation:
-
Prepare either primary neuronal cultures or acute brain slices from a region of interest.
-
Prepare the external recording solution (e.g., artificial cerebrospinal fluid) and the internal pipette solution. The external solution should contain antagonists for other ion channels (e.g., AMPA, GABAa receptors) to isolate NMDA receptor currents.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
-
Recording:
-
Under a microscope, approach a neuron with the patch pipette and apply positive pressure.
-
Form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Record baseline NMDA receptor-mediated currents by locally perfusing a solution containing NMDA and glycine.
-
To study the effect of this compound, perfuse the external solution containing the desired concentration of the antagonist and record the inhibited currents in response to agonist application.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated currents before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
To determine the IC50, apply a range of this compound concentrations and plot the percentage of inhibition as a function of the log of the antagonist concentration. Fit the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of NMDA receptor function and its role in health and disease. Its high potency and competitive mechanism of action make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the NMDA receptor. The detailed protocols and data presented in this guide are intended to support the research community in further exploring the therapeutic potential of targeting the NMDA receptor. Further characterization of its selectivity profile across all NMDA receptor subtypes will be crucial for a more complete understanding of its pharmacological effects.
References
An In-depth Technical Guide on the Binding Affinity and Selectivity of SDZ 220-040
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of SDZ 220-040, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support research and development efforts in neuropharmacology.
Quantitative Binding Affinity and Selectivity
This compound is recognized as a high-affinity antagonist at the glutamate (B1630785) binding site of the NMDA receptor, demonstrating notable selectivity for the GluN2B subunit. The available quantitative data from radioligand binding assays are summarized below.
| Ligand | Receptor/Subunit | Assay Type | Parameter | Value |
| This compound | NMDA Receptor | Competitive Binding | pKi | 8.5 |
| This compound | NMDA Receptor | Competitive Binding | Ki | 6.3 nM |
| This compound | GluN1b/GluN2B | Competitive Binding | IC50 | 4 - 7.8 nM |
Experimental Protocols
The binding affinity of this compound is typically determined through competitive radioligand binding assays. The following is a detailed methodology for such an experiment using [³H]CGP 39653, a well-characterized NMDA receptor antagonist radioligand.
Objective
To determine the inhibitory constant (Ki) of this compound for the NMDA receptor through a competitive radioligand binding assay using [³H]CGP 39653.
Materials
-
Test Compound: this compound
-
Radioligand: [³H]CGP 39653 (specific activity ~20-60 Ci/mmol)
-
Receptor Source: Rat cortical membranes or cell lines expressing specific NMDA receptor subunit combinations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM unlabeled L-glutamate
-
Filtration Apparatus: Brandel or Millipore cell harvester
-
Filters: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation Cocktail
-
Scintillation Counter
Experimental Workflow
Step-by-Step Procedure
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL, determined by a protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM L-glutamate.
-
Competitive Binding: 50 µL of each concentration of this compound.
-
-
Add 100 µL of the membrane preparation to each well.
-
Add 50 µL of [³H]CGP 39653 (at a final concentration close to its Kd, e.g., 5 nM) to each well. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through PEI-pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]CGP 39653).
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation to calculate the inhibitory constant (Ki) from the IC50 value:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Signaling Pathways
This compound acts as a competitive antagonist at the glutamate binding site on the GluN2B subunit of the NMDA receptor. This action prevents the conformational changes necessary for ion channel opening, thereby blocking the influx of Ca²⁺ and subsequent downstream signaling cascades.
Under normal physiological conditions, the binding of both glutamate to the GluN2 subunit and a co-agonist like glycine or D-serine to the GluN1 subunit is required for the activation of the NMDA receptor. This activation leads to the opening of the ion channel, allowing for the influx of Ca²⁺. The rise in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII, in turn, can phosphorylate various substrates, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the expression of genes involved in synaptic plasticity, learning, memory, and neuronal survival.
This compound, by competitively binding to the glutamate site on the GluN2B subunit, prevents the initial step of receptor activation. This blockade inhibits the entire downstream signaling cascade, preventing the physiological and pathological consequences of excessive NMDA receptor activation.
In-Depth Technical Guide: The Biological Activity of SDZ 220-040
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system. This document provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of neuroscience and drug development.
Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor
This compound exerts its biological effects primarily through competitive antagonism at the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor.[1][2] The NMDA receptor, a ligand-gated ion channel, is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits. Activation of the receptor requires the binding of both glycine (B1666218) (or D-serine) to the GluN1 subunit and glutamate to the GluN2 subunit, leading to the opening of an ion channel permeable to Ca²⁺, Na⁺, and K⁺.
The antagonistic action of this compound involves a direct competition with the endogenous agonist, glutamate. By binding to the glutamate recognition site, this compound prevents the conformational changes necessary for channel opening, thereby inhibiting ion flux. Structural studies, including cryo-electron microscopy, have revealed that the binding of competitive antagonists like this compound induces an "opening" of the clamshell-like ligand-binding domain of the GluN2 subunit. This conformational change reduces the tension on the linker connecting the ligand-binding domain to the transmembrane domain, which ultimately leads to the closure of the ion channel pore.
Signaling Pathway of NMDA Receptor Antagonism by this compound
Caption: Competitive antagonism of the NMDA receptor by this compound.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.
| Parameter | Value | Assay Type | Receptor/Tissue | Reference |
| pKi | 8.5 | Radioligand Binding | Mammalian NMDA Receptor | [3] |
| IC50 | 4 - 45 µM | Varies | NMDA Receptor Subtypes | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.
Protocol:
-
Membrane Preparation:
-
Whole rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and centrifuged again. This wash step is repeated three times.
-
The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
The assay is performed in a final volume of 1 mL containing:
-
50 µL of membrane preparation.
-
Radioligand (e.g., [³H]CGP 39653), a competitive NMDA receptor antagonist, at a concentration near its Kd.
-
Varying concentrations of this compound or a reference compound.
-
50 mM Tris-HCl buffer (pH 7.4).
-
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM D-AP5).
-
The mixture is incubated at 4°C for 30 minutes.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution containing a displacing agent to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
In Vivo Anticonvulsant Activity
Objective: To assess the anticonvulsant effects of this compound in an animal model.
Protocol:
-
Animal Model:
-
Male mice (e.g., DBA/2 strain, known for audiogenic seizures) are used.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
The compound is administered via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.), at various doses.
-
A control group receives the vehicle only.
-
-
Seizure Induction:
-
At a predetermined time after drug administration (e.g., 30 minutes), mice are placed individually in a sound-attenuated chamber.
-
An acoustic stimulus (e.g., a high-intensity bell or siren) is presented for a fixed duration (e.g., 60 seconds) to induce seizures.
-
-
Observation and Scoring:
-
The occurrence and severity of seizures are observed and scored. A typical scoring system might include:
-
0: No response.
-
1: Wild running.
-
2: Clonic seizure.
-
3: Tonic seizure.
-
4: Respiratory arrest and death.
-
-
The percentage of animals protected from each seizure phase is calculated for each dose group.
-
-
Data Analysis:
-
The dose of this compound that protects 50% of the animals from a specific seizure endpoint (e.g., tonic seizures) is calculated as the ED50 value using probit analysis.
-
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC)
Objective: To characterize the inhibitory effect of this compound on NMDA receptor-mediated currents.
Protocol:
-
Oocyte Preparation:
-
Oocytes are harvested from female Xenopus laevis frogs.
-
The oocytes are defolliculated by treatment with collagenase.
-
cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B) is injected into the oocytes.
-
The injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential of -70 mV.
-
NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine) in a Mg²⁺-free solution.
-
-
Drug Application:
-
Once stable baseline currents are established, this compound is applied at various concentrations to the perfusion solution.
-
The effect of this compound on the amplitude of the NMDA-evoked current is recorded.
-
-
Data Analysis:
-
The percentage of inhibition of the NMDA-evoked current is calculated for each concentration of this compound.
-
A concentration-response curve is generated, and the IC50 value (the concentration of this compound that produces 50% inhibition) is determined by fitting the data to a logistic equation.
-
In Vitro Arabidopsis thaliana Root Growth Assay
Objective: To observe the effect of this compound on plant root development.
Protocol:
-
Plant Material and Growth Conditions:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype) are surface-sterilized.
-
Seeds are sown on sterile agar (B569324) plates containing Murashige and Skoog (MS) medium supplemented with sucrose.
-
Plates are stratified at 4°C for 2-3 days to synchronize germination.
-
Seedlings are grown vertically in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark).
-
-
Treatment:
-
After a few days of growth (e.g., 4-5 days), seedlings are transferred to new MS agar plates containing various concentrations of this compound (e.g., 20 µM).[3]
-
Control seedlings are transferred to plates without the compound.
-
-
Observation and Measurement:
-
The plates are returned to the growth chamber, and root growth is monitored over several days (e.g., up to 9 days).[3]
-
The primary root length and the number and length of lateral roots are measured.
-
Root gravitropism (the direction of root growth in response to gravity) is observed.
-
-
Data Analysis:
-
The effects of this compound on root growth parameters are compared to the control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Phenotypic changes, such as an agravitropic growth pattern, are documented.
-
In Vivo Biological Activities
Preclinical studies have demonstrated a range of in vivo effects for this compound, highlighting its potential therapeutic applications.
-
Anticonvulsant Effects: this compound has shown efficacy in various animal models of epilepsy.
-
Neuroprotection: The compound has demonstrated protective effects in models of focal ischemia, suggesting a role in mitigating neuronal damage following stroke.[2]
-
Analgesia: this compound has been shown to attenuate neuropathic pain in animal models.[2]
-
Cognitive Effects: As an NMDA receptor antagonist, this compound can influence learning and memory processes. It has been shown to disrupt prepulse inhibition in rats, a measure of sensorimotor gating that is often impaired in psychiatric disorders.[2]
Summary and Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the NMDA receptor. Its mechanism of action, involving direct competition with glutamate at the GluN2 subunit, has been elucidated through a combination of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers interested in utilizing this compound as a pharmacological tool to investigate the role of NMDA receptors in various physiological and pathological processes. Further research may continue to uncover the full therapeutic potential of this and other selective NMDA receptor antagonists.
References
- 1. N-Methyl-d-aspartate (NMDA) Receptor NR2 Subunit Selectivity of a Series of Novel Piperazine-2,3-dicarboxylate Derivatives: Preferential Blockade of Extrasynaptic NMDA Receptors in the Rat Hippocampal CA3-CA1 Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dspace.cuni.cz [dspace.cuni.cz]
SDZ 220-040: A Technical Guide for Neurological Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a particular affinity for the GluN2B subunit. Its ability to cross the blood-brain barrier has positioned it as a significant compound of interest in the investigation of various neurological disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways, to support its application in neurological disease research.
Mechanism of Action
This compound exerts its effects by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor. This action prevents the binding of the endogenous agonist glutamate, thereby inhibiting the excessive neuronal excitation that is a hallmark of excitotoxicity. Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, leads to a massive influx of calcium ions (Ca²⁺) into neurons. This calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases and nucleases, mitochondrial dysfunction, and ultimately, neuronal apoptosis and necrosis. By blocking the NMDA receptor, this compound effectively mitigates these neurotoxic effects, highlighting its therapeutic potential in conditions where excitotoxicity plays a crucial role, such as stroke, traumatic brain injury, and neurodegenerative diseases.[1][2]
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Receptor/Assay | Source |
| pKi | 8.5 | Mammalian NMDA Receptor | [1] |
| Ki | ~3.16 nM | Mammalian NMDA Receptor (calculated from pKi) | |
| IC₅₀ | 4-45 µM | NMDA receptor subtypes | [1] |
In Vivo Effects of this compound in Animal Models of Neurological Disease
| Animal Model | Species | Administration Route | Dose Range | Observed Effects | Source |
| Prepulse Inhibition | Rat | N/A | N/A | Disruption of prepulse inhibition | [3] |
| Focal Cerebral Ischemia | Rat | N/A | N/A | Protection against ischemic damage | [3] |
| Neuropathic Pain | Rat | N/A | N/A | Attenuation of neuropathic pain | [3] |
Signaling Pathways
NMDA Receptor-Mediated Excitotoxicity
Overactivation of the NMDA receptor is a critical initiating event in the excitotoxic cascade. The binding of glutamate and a co-agonist (glycine or D-serine) to the receptor leads to the opening of its ion channel, resulting in a significant influx of Ca²⁺. This surge in intracellular calcium activates several downstream signaling pathways that contribute to neuronal damage. Key among these is the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the subsequent modulation of transcription factors such as the cAMP-response element-binding protein (CREB). While CREB is typically associated with pro-survival pathways, its dysregulation in the context of excitotoxicity can contribute to cell death programs.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats, a common model for stroke research.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament with a silicon-coated tip
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume assessment
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the silicon-coated 4-0 nylon monofilament into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
After the desired occlusion period (e.g., 90 minutes for transient MCAO), withdraw the filament to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Suture the incision and allow the animal to recover.
-
At a predetermined time point (e.g., 24 hours), euthanize the rat and remove the brain.
-
Slice the brain into coronal sections and stain with 2% TTC to visualize the infarct area (unstained tissue).
-
Quantify the infarct volume using image analysis software.
This compound Administration: this compound or vehicle can be administered at various time points before, during, or after the MCAO procedure, typically via intravenous or intraperitoneal injection. The dose and timing of administration should be optimized based on the specific research question.
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats
This surgical model induces persistent neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.
Materials:
-
Anesthesia
-
Surgical instruments
-
Sutures
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate and tightly ligate the common peroneal and tibial nerves with a silk suture.
-
Transect the ligated nerves distal to the ligation, removing a small section of the nerve.
-
Ensure the sural nerve remains intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover for several days before behavioral testing.
-
Assess mechanical allodynia using von Frey filaments by measuring the paw withdrawal threshold.
-
Assess thermal hyperalgesia using a plantar test apparatus by measuring the paw withdrawal latency to a radiant heat source.
This compound Administration: this compound can be administered systemically (e.g., intraperitoneally) or locally (e.g., intrathecally) to assess its effects on the development and maintenance of neuropathic pain. Dose-response studies can be conducted to determine the effective dose for alleviating pain-related behaviors.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol allows for the ratiometric measurement of intracellular calcium concentrations in cultured neurons.[4][5][6][7]
Materials:
-
Cultured neurons on coverslips
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Fluorescence microscopy system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm
Procedure:
-
Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Incubate the cultured neurons on coverslips in the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove extracellular dye.
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
To study the effect of this compound, perfuse the cells with a solution containing NMDA to induce a calcium influx, followed by co-perfusion with this compound to observe its inhibitory effect on the calcium response.
Western Blot Analysis of Phosphorylated CREB (p-CREB)
This technique is used to detect and quantify the levels of phosphorylated CREB, a marker of neuronal activation.[8][9][10]
Materials:
-
Brain tissue lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against p-CREB
-
Primary antibody against total CREB (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from brain tissue samples.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
Quantify the band intensities to determine the relative levels of p-CREB.
Experimental Workflows
In Vivo Study Workflow for this compound in a Rat Model of Stroke
In Vitro Electrophysiology Workflow
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Delayed transhemispheric c-fos gene expression after focal cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to SDZ 220-040 and its Specificity for the GluN2B Subunit of the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the competitive N-methyl-D-aspartate (NMDA) receptor antagonist, SDZ 220-040, with a core focus on its specificity for the GluN2B subunit. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to serve as a valuable resource for researchers in neuroscience and pharmacology.
Introduction to this compound and NMDA Receptor Subunit Specificity
The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission, synaptic plasticity, and memory formation.[1] NMDARs are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D).[1] The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties, including agonist affinity, channel kinetics, and modulation by various compounds.[2] This subunit diversity allows for a wide range of functional roles in different brain regions and at various developmental stages.[3]
The development of subunit-selective antagonists is of significant interest for both basic research and therapeutic applications.[4] Compounds that can selectively target NMDARs containing specific GluN2 subunits offer the potential to dissect the physiological and pathological roles of these receptor subtypes and to develop more targeted therapies with fewer side effects.[4] this compound has been identified as a potent and competitive antagonist of the NMDA receptor, with evidence pointing towards a significant selectivity for the GluN2B subunit.[3][4]
Mechanism of Action: Competitive Antagonism
This compound exerts its inhibitory effect through competitive antagonism at the glutamate binding site on the GluN2 subunits.[5][6] This means that this compound directly competes with the endogenous agonist, glutamate, for binding to the receptor. When this compound is bound, it prevents the conformational change necessary for channel opening, thereby inhibiting the influx of cations (primarily Ca2+ and Na+) that would normally occur upon glutamate binding.[3] Cryo-electron microscopy studies have provided structural insights into how antagonist binding, including that of this compound, leads to an opening of the bi-lobe structure of the GluN2B ligand-binding domain, which in turn results in the closure of the ion channel pore.[7][8]
Quantitative Data on Subunit Specificity
The selectivity of this compound for the GluN2B subunit is supported by its binding affinity. The pKi value, which is the negative logarithm of the inhibitory constant (Ki), is a common measure of binding affinity. A higher pKi value indicates a higher affinity of the ligand for its target.
| Compound | Target | pKi | Ki (nM) | Reference |
| This compound | NMDA Receptor | 8.5 | ~3.16 | [9][10] |
Experimental Protocols
Radioligand Binding Assay for Determining Ki
This protocol describes a representative method for determining the inhibitory constant (Ki) of this compound for the NMDA receptor using a competitive radioligand binding assay with [3H]-CGP 39653, a known high-affinity NMDA receptor antagonist.[11][12]
Materials:
-
Rat cortical membranes (or cell lines expressing specific NMDA receptor subtypes)
-
[3H]-CGP 39653 (Radioligand)
-
This compound (Test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the final pellet in binding buffer.[13]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
A range of concentrations of this compound (e.g., 0.1 nM to 10 µM)
-
A fixed concentration of [3H]-CGP 39653 (typically at or below its Kd, e.g., 5 nM)
-
Membrane preparation
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[13]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-CGP 39653 (IC50 value).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Whole-Cell Patch-Clamp Electrophysiology for Determining IC50
This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound on NMDA receptor-mediated currents using whole-cell patch-clamp electrophysiology in cultured neurons or HEK293 cells expressing specific NMDA receptor subtypes.[14][15]
Materials:
-
Cultured neurons or HEK293 cells expressing desired NMDA receptor subunits
-
External solution (e.g., containing NaCl, KCl, CaCl2, HEPES, glucose, glycine, and tetrodotoxin (B1210768) to block voltage-gated sodium channels)
-
Internal solution (e.g., containing Cs-gluconate, CsCl, HEPES, EGTA, Mg-ATP, and GTP-Tris)
-
NMDA (agonist)
-
This compound (antagonist)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass pipettes
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Recording:
-
Obtain a whole-cell patch-clamp recording from a target cell.
-
Clamp the cell at a negative holding potential (e.g., -60 mV).
-
Perfuse the cell with external solution containing glycine.
-
-
Elicit Currents: Apply brief pulses of NMDA to elicit inward currents. Establish a stable baseline response.
-
Antagonist Application: Co-apply increasing concentrations of this compound with the NMDA application.
-
Data Acquisition: Record the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of this compound.
-
Data Analysis:
-
Normalize the current amplitude in the presence of this compound to the control current amplitude.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Brain-derived neurotrophic factor uses CREB and Egr3 to regulate NMDA receptor levels in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of NMDA Receptors Prevents the Loss of BDNF Function Induced by Amyloid β [frontiersin.org]
- 8. 6whw - GluN1b-GluN2B NMDA receptor in complex with GluN2B antagonist this compound, class 1 - Summary - Protein Data Bank Japan [pdbj.org]
- 9. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
The Role of SDZ 220-040 in Excitotoxicity Studies: A Technical Guide
Introduction: Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors, is a central mechanism in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1][2][3] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in mediating excitotoxic cell death.[1][4][5] Consequently, antagonists of the NMDA receptor are invaluable tools for elucidating the mechanisms of excitotoxicity and for developing potential neuroprotective therapies.[2] This guide provides a detailed overview of SDZ 220-040, a potent NMDA receptor antagonist, and its application in the study of excitotoxicity.
Core Mechanism of Action
This compound functions as a potent and selective competitive antagonist at the mammalian NMDA receptor.[6] It acts by binding to the glutamate recognition site on the NMDA receptor complex, thereby preventing the binding of the endogenous agonist, glutamate.[7] This competitive inhibition blocks the channel opening, preventing the massive influx of calcium ions (Ca²⁺) that initiates the excitotoxic cascade.[1][4] Several preclinical studies have noted its ability to cross the blood-brain barrier, a critical feature for an agent targeting central nervous system disorders.[1][4][5] Some evidence suggests a selectivity for the GluN2B subunit of the NMDA receptor, a target that is particularly implicated in excitotoxic neuronal death.[1][4][5]
Quantitative Data
This compound exhibits high affinity for the NMDA receptor, as demonstrated by its binding constant (pKi). The consistency of this value across different suppliers underscores its potency.
| Parameter | Value | Species | Preparation | Reference(s) |
| pKi | 8.5 | Mammalian | Not Specified | [6][8] |
Application in Excitotoxicity Models
This compound has been utilized in a range of preclinical and experimental studies to investigate and mitigate excitotoxic damage. Its neuroprotective effects have been observed in various models of neurological disorders.
| Experimental Model | Key Findings with this compound | Potential Side Effects Noted | Reference(s) |
| Focal Ischemia | Provided protection against ischemic brain injury. | Sedation, Ataxia | [1][4][5] |
| Neuropathic Pain | Attenuated pain behaviors in animal models. | Psychotomimetic effects | [1][4][5] |
| Seizure Models | Demonstrated anticonvulsant effects. | Not specified in this context | [1][4][5] |
| Prepulse Inhibition | Effectively disrupted prepulse inhibition in rats, a model relevant to schizophrenia research. | Psychotomimetic effects | [1][4][5] |
| Opioid Release | Prevented NMDA-induced inhibition of μ-opioid receptor internalization in rat spinal cord slices at 0.1 μM. | Not applicable | [7] |
The Excitotoxicity Signaling Cascade
Excitotoxicity is a multi-step process that begins with excessive glutamate release and culminates in neuronal death. This compound intervenes at the critical initial step of NMDA receptor activation.
Experimental Protocol: Inhibition of Opioid Release in Rat Spinal Cord
The following protocol is a detailed example of how this compound has been used in an in vitro setting to dissect synaptic mechanisms. This study investigated how NMDA receptor activation inhibits the release of opioid peptides, a process that can be blocked by specific antagonists.[7]
Objective: To determine if the inhibition of μ-opioid receptor (MOR) internalization, caused by NMDA application, is mediated by NMDA receptors.
Methodology:
-
Tissue Preparation: Transverse lumbar spinal cord slices (500 μm) are prepared from adult male Sprague-Dawley rats.
-
Incubation: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ at room temperature for at least 1.5 hours.
-
Experimental Setup: Slices are transferred to a perfusion chamber on a microscope stage and continuously superfused with aCSF.
-
Drug Application & Stimulation:
-
Control: Dorsal horn stimulation (500 Hz) is applied to evoke MOR internalization.
-
NMDA Treatment: Slices are superfused with 10 μM NMDA and 10 μM D-serine (a co-agonist) for 2.5 minutes prior to stimulation.
-
Antagonist Blockade: To test for specificity, slices are pre-incubated with this compound (0.1 μM) for 5 minutes before the application of NMDA/D-serine and subsequent stimulation.
-
-
Analysis: Following stimulation and treatment, slices are fixed, sectioned, and processed for immunohistochemistry to visualize MORs. The degree of MOR internalization in dorsal horn neurons is quantified using microscopy.
Results: The study found that NMDA inhibited the stimulation-evoked MOR internalization. This inhibition was prevented by pre-treatment with 0.1 μM this compound, confirming the effect was mediated by NMDA receptors.[7]
Conclusion
This compound is a potent and selective competitive NMDA receptor antagonist that serves as a critical research tool in the field of neuroscience. Its ability to cross the blood-brain barrier and effectively block the initial stages of the excitotoxic cascade has made it instrumental in in vivo and in vitro studies of stroke, neuropathic pain, and other neurological conditions. The quantitative data on its binding affinity and the detailed experimental protocols from its use in complex assays highlight its utility for researchers, scientists, and drug development professionals seeking to understand and therapeutically target excitotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. NMDAR | CymitQuimica [cymitquimica.com]
- 3. Frontiers | Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? [frontiersin.org]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
SDZ 220-040: Probing Glutamate Signaling in Plant Root Development
An In-depth Technical Guide on the Application of SDZ 220-040 in Plant Science
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of this compound in the field of plant science, with a specific focus on its use in investigating glutamate (B1630785) signaling pathways in Arabidopsis thaliana. While primarily known as a competitive antagonist of the mammalian N-methyl-D-aspartate (NMDA) receptor, this compound has been utilized in exploratory studies to understand the conserved and divergent aspects of glutamate signaling in plants.
Introduction to Glutamate Signaling in Plants
Glutamate, a key excitatory neurotransmitter in vertebrates, is also emerging as a significant signaling molecule in plants. It is involved in a variety of physiological processes, including root development, stress responses, and nutrient signaling. Plants possess a family of glutamate receptor-like (GLR) genes, which share homology with mammalian ionotropic glutamate receptors. The investigation of how external glutamate influences plant development, particularly root system architecture, is an active area of research. Chemical genetics, using compounds like this compound, offers a powerful approach to dissect these signaling pathways.
Application of this compound in Arabidopsis thaliana Root Architecture Studies
This compound was employed in a chemical genetics screen to identify antagonists of the L-glutamate response in Arabidopsis thaliana roots.[1] The primary finding was that the application of this compound induced a distinct phenotypic change in the root system.
Phenotypic Effect
Treatment of Arabidopsis thaliana seedlings with 20 μM this compound resulted in a partially agravitropic pattern of root growth.[1][2][3] This observation suggests that while not a potent antagonist of the overall glutamate-induced changes in root architecture in the primary screen, this compound does interfere with gravitropic responses, hinting at a potential intersection between glutamate signaling and gravity perception or response pathways in roots.
Quantitative Data Summary
The initial study describing the use of this compound in Arabidopsis focused on qualitative phenotypic descriptions rather than extensive quantitative measurements for this specific compound. The key quantitative parameters of the experiment are summarized in the table below.
| Parameter | Value | Reference |
| Organism | Arabidopsis thaliana (J2301 GFP enhancer trap line) | [2] |
| Compound | This compound | [1][2][3] |
| Final Concentration | 20 μM | [1][2][3] |
| Treatment Duration | 9 days | [1][2][3] |
| Observed Effect | Partially agravitropic root growth | [1][2][3] |
Experimental Protocols
The methodology for applying this compound to Arabidopsis seedlings utilized a 96-well microphenotyping system designed for high-throughput screening.
96-Well Microphenotyping Assay for Root Growth Analysis
Objective: To screen for the effects of chemical compounds on Arabidopsis root growth and development.
Materials:
-
Arabidopsis thaliana seeds (e.g., GAL4-GFP line J2301)
-
96-well microtiter plates with V-shaped wells
-
Microtubes (agar-filled)
-
Growth medium (e.g., half-strength Murashige and Skoog)
-
This compound stock solution
-
Microscope for imaging
Procedure:
-
Seedling Preparation:
-
Sterilize Arabidopsis thaliana seeds and sow them in agar-filled microtubes (6-12 seeds per tube).
-
Place the microtubes in the V-shaped wells of a 96-well microtiter plate.
-
Allow the seeds to germinate and grow for 2-3 days under standard conditions.
-
-
Compound Application:
-
Prepare a working solution of this compound to achieve a final concentration of 20 μM in the growth medium.
-
Apply the test molecule by diffusion through the cut ends of the microtubes.[2]
-
-
Incubation and Observation:
-
Analysis:
-
Analyze the captured images for phenotypic changes, such as alterations in primary root length, lateral root formation, and gravitropic response, compared to untreated controls.
-
Signaling Pathway Context
The study that utilized this compound provided evidence for a glutamate signaling pathway in plants that involves a Mitogen-Activated Protein Kinase (MAPK) cascade. Although this compound itself was not the primary tool used to elucidate the entire pathway, its use as a known glutamate receptor antagonist in mammalian systems provided a rationale for investigating such pathways in plants. The proposed pathway suggests that external L-glutamate is perceived at the root, potentially by GLR channels, which in turn activates MEKK1 (a MAP3K). This activation initiates a downstream signaling cascade that ultimately leads to changes in root system architecture.
Caption: Proposed glutamate signaling pathway in Arabidopsis roots.
Experimental Workflow
The workflow for screening chemical compounds for their effect on glutamate-induced changes in root architecture is a systematic process involving seedling preparation, compound treatment, and phenotypic analysis.
Caption: Workflow for microphenotyping of Arabidopsis roots.
Conclusion
This compound has served as a useful, albeit specific, chemical probe in the investigation of glutamate signaling in Arabidopsis thaliana. Its application led to the observation of an agravitropic root phenotype, suggesting a link between glutamate perception and gravitropic responses. While subsequent research has focused on other molecules that more broadly antagonize glutamate effects to uncover downstream signaling components like MEKK1, the initial experiment with this compound contributed to the foundational understanding that plant and animal glutamate signaling may share ancestral components. Further research is needed to elucidate the precise target of this compound in plants and the molecular basis for the observed agravitropic phenotype. This guide provides the necessary technical details for researchers interested in replicating or building upon these findings.
References
An In-Depth Technical Guide to the Chemical Structure and Properties of SDZ 220-040
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS). Its unique chemical structure and pharmacological properties have made it a valuable tool in neuroscience research, particularly in studies related to neurological and psychiatric disorders. This guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound, with the chemical formula C16H16Cl2NO6P, is a biphenyl-derivative of 2-amino-7-phosphono-heptanoic acid.[1] Its systematic IUPAC name is (S)-2-amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C16H16Cl2NO6P |
| Molecular Weight | 420.18 g/mol |
| CAS Number | 174575-40-7 |
| pKi | 8.5 (for NMDA receptor) |
| Solubility | Soluble to 100 mM in DMSO. Slightly soluble in acetonitrile (B52724) and aqueous solutions. |
| Predicted pKa | 0.99 ± 0.10 |
Pharmacological Profile
This compound functions as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor. This mechanism of action involves the direct competition with the endogenous agonist, glutamate, for binding to the receptor, thereby inhibiting its activation. The influx of calcium ions (Ca2+) through the NMDA receptor channel is a critical step in various downstream signaling cascades. By blocking this channel, this compound can modulate synaptic plasticity and neuronal excitability.
The antagonism of the NMDA receptor by this compound leads to the inhibition of downstream signaling pathways that are crucial for numerous physiological and pathological processes. A simplified representation of this inhibitory action is depicted below.
Key Experimental Protocols
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound like this compound to the NMDA receptor. It involves competing with a radiolabeled ligand for the receptor binding site.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Rat cortical tissue is homogenized in a buffered solution and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous glutamate.
-
Binding Assay: The washed membranes are incubated in a buffer containing a known concentration of a radiolabeled competitive NMDA receptor antagonist, such as [3H]CGP 39653, and a range of concentrations of the unlabeled test compound (this compound).[2][3][4]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application, providing functional data on the effect of this compound on NMDA receptor-mediated currents.
Experimental Workflow:
Detailed Methodology:
-
Cell Preparation: Primary neurons or cell lines (e.g., HEK293 cells) transfected with the appropriate NMDA receptor subunits are cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior. The cell is voltage-clamped at a specific holding potential.
-
Drug Application: A baseline NMDA receptor-mediated current is established by applying NMDA and its co-agonist glycine. Subsequently, different concentrations of this compound are co-applied with the agonists.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the inhibitory effect of this compound. A dose-response curve can be constructed to calculate the IC50 value.[5][6][7][8]
Conclusion
This compound is a well-characterized competitive NMDA receptor antagonist that has proven to be a valuable research tool. Its specific mechanism of action and well-defined chemical properties make it suitable for a variety of in vitro and in vivo studies aimed at understanding the role of NMDA receptors in CNS function and disease. The experimental protocols outlined in this guide provide a foundation for researchers to effectively utilize this compound in their investigations.
References
- 1. Membrane Transporter/Ion Channel | CymitQuimica [cymitquimica.com]
- 2. Glutamate dehydrogenase improves binding of [3H]CGP39653 to NMDA receptors in the autoradiographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. re-place.be [re-place.be]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with SDZ 220-040
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] As a member of the carboxyl-group compound family, it exerts its effects through a lipoelectric mechanism. This document provides detailed protocols for in vitro studies to characterize the pharmacological and functional properties of this compound, including its binding affinity, functional antagonism, and neuroprotective potential.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Assay Type | Notes |
| pKi | 8.5 | Radioligand Binding Assay | Indicates high affinity for the NMDA receptor.[1][2] |
| Target Subunit | GluN2B | Preclinical or experimental studies | Preferentially binds to the GluN2B subunit of the NMDA receptor.[3] |
Signaling Pathway
This compound, as a competitive antagonist, directly competes with the endogenous agonist glutamate (B1630785) at its binding site on the GluN2 subunit of the NMDA receptor. This prevents the conformational changes required for ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. The blockade of NMDA receptor-mediated signaling can prevent downstream events associated with excessive glutamate, such as excitotoxicity and neuronal cell death.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the NMDA receptor using a radiolabeled competitive antagonist, such as [³H]-CGP 39653.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[³H]-CGP 39653 (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM unlabeled glutamate)
-
96-well filter plates (GF/B filters)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw rat cortical membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 0.2-0.4 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-CGP 39653 (e.g., 2 nM final concentration), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-CGP 39653, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), 50 µL of [³H]-CGP 39653, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold binding buffer.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure to measure the inhibitory effect of this compound on NMDA-evoked currents in cultured neurons using the whole-cell patch-clamp technique.
Materials:
-
Cultured primary neurons (e.g., cortical or hippocampal neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA (agonist)
-
This compound (antagonist)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron. Hold the membrane potential at -60 mV.
-
NMDA Application: Apply a brief pulse of NMDA (e.g., 100 µM for 2 seconds) to evoke an inward current. Record the peak amplitude of the current.
-
This compound Application: Perfuse the chamber with external solution containing a specific concentration of this compound for 2-5 minutes.
-
Co-application: Apply a brief pulse of NMDA in the continued presence of this compound and record the evoked current.
-
Washout: Perfuse the chamber with the external solution without this compound to allow for recovery of the NMDA-evoked current.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect cultured neurons from cell death induced by excessive glutamate exposure.
Materials:
-
Cultured primary neurons (e.g., cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glutamate
-
This compound
-
Cell viability assay kit (e.g., MTT, LDH)
-
96-well culture plates
Procedure:
-
Cell Culture: Plate primary neurons in 96-well plates and culture for at least 7 days to allow for maturation and synapse formation.
-
Pre-treatment: Pre-incubate the neurons with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1 hour.
-
Glutamate Insult: Add glutamate to a final concentration known to induce significant cell death (e.g., 50-100 µM) to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Cell Viability Assessment: Measure cell viability using a standard assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the cell viability data to the control group (no glutamate, no this compound).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that provides 50% protection against glutamate-induced cell death).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
References
Application Notes and Protocols for SDZ 220-040 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a particular affinity for the GluN2B subunit. As a derivative of 2-amino-7-phosphono-heptanoic acid, it has been instrumental in preclinical research for investigating the role of NMDA receptors in various neurological and pathological conditions. Its design facilitates crossing the blood-brain barrier, making it a valuable tool for in vivo studies in rodent models. These application notes provide detailed protocols and quantitative data for the use of this compound in rodent models of neuropathic pain, cerebral ischemia, and seizures.
Mechanism of Action
This compound exerts its effects by competitively binding to the glutamate (B1630785) recognition site on the GluN2B subunit of the NMDA receptor. This action prevents the binding of the endogenous agonist, glutamate, thereby inhibiting the opening of the ion channel and the subsequent influx of Ca2+, which is a critical step in excitotoxicity and synaptic plasticity. The blockade of NMDA receptor activation by this compound has been shown to produce neuroprotective, anticonvulsant, and analgesic effects in various preclinical models.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Neuropathic Pain (Chronic Constriction Injury) | Rat | Intraperitoneal (i.p.) | 1 - 10 | Attenuation of mechanical allodynia and thermal hyperalgesia | Urwyler et al., 1996 |
| Focal Cerebral Ischemia (MCAO) | Mouse | Intravenous (i.v.) | 3 - 10 | Reduction in infarct volume and neurological deficit scores | Urwyler et al., 1996 |
| Anticonvulsant (Maximal Electroshock Seizure) | Rat | Intraperitoneal (i.p.) | 3 - 10 | Protection against tonic hindlimb extension | Urwyler et al., 1996 |
| Anticonvulsant (Pentylenetetrazole-induced) | Mouse | Intraperitoneal (i.p.) | 5 - 15 | Increased latency to clonic and tonic seizures | Urwyler et al., 1996 |
Table 2: Pharmacokinetic Parameters of this compound in Rodents (Estimated)
| Parameter | Species | Route of Administration | Value | Unit |
| Tmax | Rat | i.p. | 30 - 60 | minutes |
| Cmax | Rat | i.p. (10 mg/kg) | 1 - 5 | µg/mL |
| Half-life (t½) | Rat | i.p. | 2 - 4 | hours |
| Bioavailability | Rat | i.p. | Good | - |
| Brain Penetration | Mouse/Rat | Systemic | Readily crosses BBB | - |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
Objective: To assess the analgesic efficacy of this compound on mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.9% sterile saline)
-
Anesthetics (e.g., isoflurane)
-
4-0 chromic gut sutures
-
Von Frey filaments
-
Plantar test apparatus
-
Standard laboratory equipment
Procedure:
-
Induction of Neuropathic Pain (CCI Model):
-
Anesthetize the rat following approved institutional protocols.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until a slight constriction of the nerve is observed.
-
Close the incision with sutures or staples.
-
Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., 1, 3, 10 mg/mL for a 1 mL/kg injection volume).
-
Administer the prepared solution or vehicle via intraperitoneal (i.p.) injection.
-
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test):
-
Acclimatize the rats in individual testing chambers with a wire mesh floor for at least 15 minutes before testing.
-
Apply Von Frey filaments of increasing bending force to the plantar surface of the hind paw on the injured side.
-
Record the paw withdrawal threshold, which is the lowest force that elicits a brisk withdrawal response.
-
Perform baseline measurements before drug administration and at various time points after administration (e.g., 30, 60, 120, 240 minutes).
-
-
Thermal Hyperalgesia (Plantar Test):
-
Place the rat in the plantar test apparatus and allow it to acclimate.
-
Apply a radiant heat source to the plantar surface of the hind paw on the injured side.
-
Record the paw withdrawal latency, which is the time taken for the rat to withdraw its paw from the heat source.
-
Perform baseline measurements before drug administration and at various time points after administration.
-
-
Workflow Diagram:
Protocol 2: Assessment of Neuroprotective Effects of this compound in a Mouse Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
Objective: To determine the neuroprotective efficacy of this compound in reducing infarct volume and improving neurological outcomes following focal cerebral ischemia in mice.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetics (e.g., isoflurane)
-
6-0 nylon monofilament suture with a rounded tip
-
Surgical microscope
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Neurological scoring scale (e.g., Bederson scale)
-
Standard surgical instruments
Procedure:
-
Induction of Focal Cerebral Ischemia (MCAO):
-
Anesthetize the mouse.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 6-0 nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Close the incision.
-
-
Drug Administration:
-
Prepare this compound for intravenous (i.v.) administration in a suitable vehicle.
-
Administer this compound or vehicle via the tail vein at the time of reperfusion or at a specified time post-reperfusion.
-
-
Assessment of Outcomes:
-
Neurological Scoring:
-
At 24 hours post-MCAO, evaluate the neurological deficit using a standardized scoring system (e.g., Bederson scale: 0 = no deficit, 1 = forelimb flexion, 2 = circling, 3 = falling to one side, 4 = no spontaneous motor activity).
-
-
Infarct Volume Measurement:
-
At 24 or 48 hours post-MCAO, euthanize the mice and harvest the brains.
-
Slice the brains into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution at 37°C for 15-20 minutes. TTC stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Capture images of the stained sections and calculate the infarct volume using image analysis software.
-
-
Workflow Diagram:
Protocol 3: Evaluation of Anticonvulsant Activity of this compound in a Rat Maximal Electroshock Seizure (MES) Model
Objective: To determine the anticonvulsant efficacy of this compound in protecting against tonic-clonic seizures induced by maximal electroshock in rats.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.9% sterile saline)
-
Electroconvulsive shock device with corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline)
Procedure:
-
Drug Preparation and Administration:
-
Prepare solutions of this compound in the chosen vehicle at various concentrations.
-
Administer the test compound or vehicle via i.p. injection at a predetermined time before the seizure induction (e.g., 30-60 minutes).
-
-
Seizure Induction (MES Test):
-
Apply a drop of electrolyte solution to the corneal electrodes and to the eyes of the rat to ensure good electrical contact.
-
Deliver a suprathreshold electrical stimulus (e.g., 150 mA for 0.2 seconds) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test. Protection is defined as the absence of this tonic extension.
-
-
Data Analysis:
-
Record the number of animals protected from tonic hindlimb extension in each treatment group.
-
Calculate the percentage of protection for each dose.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, using a probit analysis or other appropriate statistical method.
-
Workflow Diagram:
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the NMDA receptor, particularly the GluN2B subunit, in various CNS pathologies within rodent models. The protocols outlined above provide a framework for conducting in vivo studies to assess its analgesic, neuroprotective, and anticonvulsant properties. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines. Further investigation into the detailed pharmacokinetic and pharmacodynamic profile of this compound will continue to enhance its application in neuroscience research and drug development.
Application Notes and Protocols for Studying Synaptic Plasticity with SDZ 220-040
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a high affinity with a pKi of 8.5.[1] This compound specifically targets the GluN2B subunit of the NMDA receptor complex, a key player in the mechanisms of synaptic plasticity, learning, and memory.[2][3] Designed to readily cross the blood-brain barrier, this compound serves as a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in both physiological and pathological neuronal processes. Its utility extends to studies on anticonvulsant and neuroprotective effects.[2]
These application notes provide detailed protocols for utilizing this compound to study two primary forms of synaptic plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in hippocampal preparations.
Mechanism of Action
This compound functions as a competitive antagonist at the glutamate (B1630785) binding site on the GluN2B subunit of the NMDA receptor.[2][3] Under normal physiological conditions, the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic depolarization, leads to the opening of the ion channel and an influx of Ca²⁺. This calcium influx is a critical trigger for the downstream signaling cascades that mediate both LTP and LTD.[2] By competitively inhibiting glutamate binding to the GluN2B subunit, this compound prevents the conformational changes required for channel activation, thereby blocking the Ca²⁺ influx and the subsequent induction of synaptic plasticity.
Data Presentation
The following table summarizes the available quantitative data on the effect of this compound on NMDA receptor-dependent processes. Further studies are recommended to establish a full concentration-response profile for the inhibition of hippocampal LTP and LTD.
| Compound | Preparation | Concentration | Effect | Reference |
| This compound | Rat spinal cord slices | 0.1 µM | Prevention of NMDA-induced inhibition of µ-opioid receptor internalization | [4] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on LTP and LTD in acute hippocampal slices using extracellular field potential recordings.
Protocol 1: Induction and Inhibition of Long-Term Potentiation (LTP)
Objective: To induce LTP at the Schaffer collateral-CA1 synapse and assess the inhibitory effect of this compound.
Materials:
-
This compound
-
Adult Sprague-Dawley rats or C57BL/6 mice
-
Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 D-glucose.
-
Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.
-
Bipolar stimulating electrode and glass recording microelectrode filled with aCSF.
Methodology:
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP slope.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.
-
-
Application of this compound:
-
To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of the compound (a starting concentration of 0.1 µM is recommended) for at least 20 minutes prior to LTP induction.
-
Maintain the presence of this compound during the HFS and for the remainder of the recording period.
-
-
Data Analysis:
-
Monitor the fEPSP slope for at least 60 minutes post-HFS.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Quantify the magnitude of LTP as the percentage increase in the average fEPSP slope during the last 10 minutes of the recording compared to the baseline.
-
Compare the magnitude of LTP in control slices (without this compound) to that in slices treated with this compound.
-
Protocol 2: Induction and Inhibition of Long-Term Depression (LTD)
Objective: To induce LTD at the Schaffer collateral-CA1 synapse and assess the inhibitory effect of this compound.
Materials: Same as for the LTP protocol.
Methodology:
-
Slice Preparation and Recording Setup: Follow steps 1 and 2 from the LTP protocol.
-
LTD Induction:
-
Induce LTD using a low-frequency stimulation (LFS) protocol: 900 pulses delivered at 1 Hz.
-
-
Application of this compound:
-
Perfuse the slice with aCSF containing this compound (e.g., 0.1 µM) for at least 20 minutes before delivering the LFS protocol.
-
Continue perfusion with the this compound-containing aCSF throughout the recording.
-
-
Data Analysis:
-
Record the fEPSP slope for at least 60 minutes following LFS.
-
Normalize the fEPSP slope to the pre-LFS baseline.
-
Quantify the magnitude of LTD as the percentage decrease in the average fEPSP slope during the final 10 minutes of recording relative to the baseline.
-
Compare the LTD magnitude between control and this compound-treated slices.
-
Visualizations
Signaling Pathway of NMDA Receptor-Dependent Synaptic Plasticity and Inhibition by this compound
Caption: NMDA receptor signaling and this compound inhibition.
Experimental Workflow for Investigating this compound Effects on LTP
Caption: Workflow for LTP experiments with this compound.
Logical Relationship of Experimental Groups
Caption: Experimental groups for synaptic plasticity studies.
References
Application of SDZ 220-040 in Alzheimer's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and cognitive decline.[1][2] Excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological process implicated in the neuronal damage seen in AD.[3] The NMDA receptor subunit GluN2B has been specifically implicated in mediating the neurotoxic effects of Aβ, including synapse loss and the impairment of synaptic plasticity.[4][5][6]
SDZ 220-040 is a potent and selective competitive antagonist of NMDA receptors, with a high affinity for those containing the GluN2B subunit (pKi = 8.5).[7] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies.[3] While direct and extensive studies on the application of this compound in specific Alzheimer's disease animal models are not widely published, its mechanism of action as a GluN2B antagonist provides a strong rationale for its use in investigating potential therapeutic strategies aimed at mitigating Aβ-induced synaptotoxicity.
These application notes and protocols are based on the established roles of GluN2B in AD pathology and draw from methodologies used for other selective GluN2B antagonists in AD research models.
Data Presentation
In Vitro Efficacy of this compound and other GluN2B Antagonists
| Compound | Model System | Concentration/Dosage | Effect | Reference |
| This compound | Rat spinal cord slices | 0.1 μM | Prevented NMDA-induced inhibition of MOR internalization | [7] |
| Ro 25-6981 | In vivo (Rat) | 6 mg/kg, i.p. | Prevented Aβ-induced inhibition of Long-Term Potentiation (LTP) | [5] |
| Ifenprodil | In vivo (Rat) | Low dose (specifics not detailed in abstract) | Prevented Aβ-induced inhibition of LTP | [5] |
| Pip18 | In vivo (Tg2576 AD mouse model) | Not specified | Partially reversed reduced freezing behavior in fear conditioning | [8] |
Signaling Pathways
The primary proposed mechanism for the therapeutic potential of this compound in Alzheimer's disease is the blockade of excitotoxic signaling cascades initiated by amyloid-beta oligomers. Aβ oligomers are known to promote the activation of extrasynaptic GluN2B-containing NMDA receptors, leading to an excessive influx of Ca²⁺. This, in turn, activates downstream pathways that contribute to synaptic depression, spine loss, and ultimately, neuronal death. By selectively antagonizing GluN2B subunits, this compound is hypothesized to interrupt this pathological cascade.
Caption: Aβ-induced excitotoxicity pathway and the antagonistic action of this compound.
Experimental Protocols
The following protocols are adapted from studies on selective GluN2B antagonists in the context of Alzheimer's disease research. Researchers should optimize these protocols for their specific experimental conditions and animal models.
Protocol 1: In Vitro Assessment of this compound on Aβ-induced Synaptic Deficits in Hippocampal Slices
Objective: To determine if this compound can prevent the suppression of long-term potentiation (LTP) by soluble Aβ oligomers.
Model: Acute hippocampal slices from adult wild-type or AD transgenic mice (e.g., 5xFAD, APP/PS1).
Materials:
-
This compound
-
Soluble Aβ₁₋₄₂ oligomers
-
Artificial cerebrospinal fluid (aCSF)
-
Standard electrophysiology rig for brain slice recording
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from the mouse brain.
-
Allow slices to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating Schaffer collaterals.
-
Apply soluble Aβ₁₋₄₂ oligomers (e.g., 500 nM) to the perfusion medium.
-
In the experimental group, co-apply this compound (starting with a concentration range of 0.1-1 µM, based on its known potency) with the Aβ oligomers.[7] A control group should receive only Aβ.
-
After a period of incubation (e.g., 20-30 minutes), induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude of LTP.
Expected Outcome: It is hypothesized that slices treated with Aβ oligomers alone will show a significant impairment in LTP, while slices co-treated with this compound will exhibit LTP levels closer to those of untreated control slices.
Caption: Workflow for assessing this compound's effect on Aβ-impaired LTP.
Protocol 2: In Vivo Administration of this compound to Assess Effects on Cognitive Deficits in an AD Mouse Model
Objective: To evaluate the potential of this compound to ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease.
Model: Aged AD transgenic mice (e.g., Tg2576, APP/PS1) exhibiting cognitive impairments, and age-matched wild-type controls.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, DMSO/saline mixture)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Procedure:
-
Habituation: Acclimate all mice to the behavioral testing room and apparatuses for several days before the start of the experiment.
-
Drug Administration:
-
Based on protocols for other systemically administered GluN2B antagonists like Ro 25-6981, a starting dose of 5-10 mg/kg for this compound administered via intraperitoneal (i.p.) injection could be tested.[5]
-
Divide mice into groups: AD mice + vehicle, AD mice + this compound, wild-type mice + vehicle, wild-type mice + this compound.
-
Administer the drug or vehicle daily for a predetermined period (e.g., 2-4 weeks for sub-chronic studies).
-
-
Behavioral Testing:
-
Begin behavioral testing after a set period of drug administration (e.g., after 1 week).
-
Morris Water Maze: Assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant during a probe trial.
-
Y-Maze: Assess short-term spatial working memory through spontaneous alternation.
-
-
Tissue Collection and Analysis (Optional):
-
Following the final behavioral test, euthanize the animals and collect brain tissue.
-
Analyze tissue for levels of Aβ plaques, phosphorylated tau, and synaptic markers (e.g., PSD-95, synaptophysin) via immunohistochemistry or Western blot to correlate behavioral outcomes with pathological changes.
-
Expected Outcome: Treatment with this compound in AD mice may lead to improved performance in memory tasks compared to vehicle-treated AD mice. It is important to monitor for potential side effects such as sedation or motor impairment, which have been associated with NMDA receptor antagonists.[3]
Caption: Workflow for in vivo testing of this compound in an AD mouse model.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in the pathophysiology of Alzheimer's disease. While specific precedents for its use in AD models are limited in published literature, the strong mechanistic link between GluN2B, Aβ-induced neurotoxicity, and synaptic failure provides a solid foundation for its application. The protocols outlined above, adapted from related research, offer a starting point for scientists to explore the potential of this compound to prevent or reverse AD-related deficits in both in vitro and in vivo settings. Careful dose-response studies and monitoring for potential side effects will be critical for elucidating its therapeutic window and potential as a neuroprotective agent in Alzheimer's disease.
References
- 1. Transgenic mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Chronic GluN2B Antagonism Disrupts Behavior in Wild-Type Mice Without Protecting Against Synapse Loss or Memory Impairment in Alzheimer's Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | GluN2A or GluN2B subunits of the NMDA receptor contribute to changes in neuronal excitability and impairments in LTP in the hippocampus of aging mice but do not mediate detrimental effects of oligomeric Aβ (1–42) [frontiersin.org]
- 7. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aminer.org [aminer.org]
Application Notes and Protocols: SDZ 220-040 in Huntington's Disease Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the progressive loss of medium spiny neurons (MSNs) in the striatum. A key pathological mechanism implicated in this neuronal loss is excitotoxicity, a process of neuronal damage and death triggered by the excessive stimulation of excitatory amino acid receptors, primarily the N-methyl-D-aspartate (NMDA) receptor. The mutant huntingtin (mHTT) protein, the causative agent of HD, is known to sensitize NMDA receptors, leading to aberrant calcium influx and subsequent activation of cell death pathways.
SDZ 220-040 is a potent and selective competitive antagonist of the NMDA receptor, with a preference for the GluN2B subunit.[1] While direct studies of this compound in cellular models of Huntington's disease are not extensively documented in publicly available literature, its mechanism of action makes it a compound of significant interest for investigating neuroprotective strategies in HD. These application notes provide a framework for researchers to explore the potential of this compound in mitigating excitotoxicity in in vitro models of Huntington's disease.
Principle of Action
In Huntington's disease, mHTT can lead to an over-activation of NMDA receptors, resulting in a sustained influx of calcium ions (Ca²⁺).[2][3] This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, activation of proteases and nucleases, and ultimately, neuronal apoptosis. As a competitive NMDA receptor antagonist, this compound is hypothesized to block the glutamate (B1630785) binding site on the NMDA receptor, thereby preventing its activation and the subsequent pathological influx of Ca²⁺. This action is expected to confer neuroprotection to striatal neurons expressing mHTT.
Data Presentation: Representative Quantitative Data
The following table represents hypothetical data from a series of experiments designed to evaluate the neuroprotective effects of this compound on a cellular model of Huntington's disease (e.g., primary striatal neurons or induced pluripotent stem cell-derived MSNs expressing mutant huntingtin).
| Experimental Assay | Outcome Measure | Control (Untreated HD Model) | This compound (1 µM) | This compound (10 µM) | Positive Control (e.g., MK-801, 10 µM) |
| Cell Viability (MTT Assay) | % Viability vs. Healthy Control | 55 ± 5% | 75 ± 6% | 85 ± 4% | 82 ± 5% |
| Lactate Dehydrogenase (LDH) Release Assay | % Cytotoxicity | 40 ± 4% | 20 ± 3% | 12 ± 2% | 15 ± 3% |
| Intracellular Calcium Imaging (Fura-2 AM) | Peak [Ca²⁺]i after NMDA challenge (nM) | 800 ± 70 | 450 ± 50 | 300 ± 40 | 320 ± 45 |
| Caspase-3 Activity Assay | Fold Increase vs. Healthy Control | 4.5 ± 0.5 | 2.5 ± 0.3 | 1.8 ± 0.2 | 2.0 ± 0.3 |
| Mitochondrial Membrane Potential (JC-1 Assay) | Ratio of Red/Green Fluorescence | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.9 ± 0.2 | 1.8 ± 0.2 |
Note: The data presented in this table are for illustrative purposes only and represent expected trends based on the known mechanism of NMDA receptor antagonists in excitotoxicity models.
Experimental Protocols
Protocol 1: Assessment of Neuroprotection using MTT Assay
This protocol assesses the ability of this compound to protect against mHTT-induced cell death.
Materials:
-
Huntington's disease cellular model (e.g., striatal neurons expressing mHTT)
-
Healthy control cells (e.g., striatal neurons expressing wild-type huntingtin)
-
96-well cell culture plates
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
NMDA (N-methyl-D-aspartate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and culture for 24-48 hours.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 100 µM).
-
Pre-treat the HD model cells with different concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Induce excitotoxicity by adding NMDA to a final concentration of 100 µM for 10 minutes.
-
Remove the NMDA-containing medium and replace it with fresh medium containing the respective concentrations of this compound.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated healthy control cells.
Protocol 2: Measurement of Intracellular Calcium Levels
This protocol measures the effect of this compound on NMDA-induced calcium influx.
Materials:
-
HD cellular model grown on glass-bottom dishes
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
NMDA
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (340/380 nm excitation)
Procedure:
-
Culture cells on glass-bottom dishes until they reach the desired confluency.
-
Load the cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 45 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Acquire a baseline fluorescence ratio (F340/F380) for 2-5 minutes.
-
Perfuse the cells with HBSS containing the desired concentration of this compound for 5 minutes.
-
Challenge the cells with 100 µM NMDA in the continued presence of this compound.
-
Record the changes in the F340/F380 ratio for 10-15 minutes.
-
Analyze the data to determine the peak intracellular calcium concentration in response to the NMDA challenge.
Mandatory Visualizations
Caption: NMDA Receptor-Mediated Excitotoxicity in Huntington's Disease.
Caption: General Experimental Workflow for Evaluating this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Mutant huntingtin directly increases susceptibility of mitochondria to the calcium-induced permeability transition and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutant huntingtin expression induces mitochondrial calcium handling defects in clonal striatal cells: functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SDZ 220-040 in Plant Glutamate Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785), traditionally recognized as a primary excitatory neurotransmitter in the mammalian central nervous system, is now understood to be a significant signaling molecule in plants. It plays crucial roles in a variety of physiological processes, including root development, stress responses, and pollen tube growth. These actions are mediated by glutamate receptor-like channels (GLRs), which are homologous to mammalian ionotropic glutamate receptors (iGluRs). The study of plant GLRs has been facilitated by the use of pharmacological agents that modulate their activity.
SDZ 220-040 is a competitive antagonist of the mammalian N-methyl-D-aspartate (NMDA) receptor, a subtype of iGluRs.[1] In plant research, it has been utilized to probe the function of GLRs and their downstream signaling pathways. These application notes provide a summary of the known effects of this compound in plants, detailed protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
In mammalian systems, this compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] While its precise molecular target in plants has not been definitively characterized, it is hypothesized to interact with the ligand-binding domain of plant GLRs, thereby inhibiting the downstream signaling cascades initiated by glutamate. Plant GLRs, like their animal counterparts, are known to function as ligand-gated calcium channels. Therefore, antagonism by this compound is expected to modulate calcium ion (Ca²⁺) influx, a key event in glutamate-mediated signaling pathways that can influence various cellular processes, including root architecture.[2]
Quantitative Data
Currently, there is limited quantitative data available in the public domain regarding the dose-response relationship of this compound in plants or its specific binding affinities to plant GLRs. The primary reported effective concentration is from a chemical genetics screen in Arabidopsis thaliana.
| Compound | Organism | Assay | Concentration | Observed Effect | Reference |
| This compound | Arabidopsis thaliana | Root architecture phenotyping | 20 µM | Induces a partially agravitropic pattern of root growth after 9 days of treatment. | [3][4] |
Note: Further research is required to establish a comprehensive dose-response curve and to determine the IC₅₀ values for the effects of this compound on various glutamate-mediated responses in different plant species.
Experimental Protocols
The following protocol details a method for studying the effect of this compound on the root architecture of Arabidopsis thaliana, based on methodologies from published research.[3][5]
Protocol 1: Analysis of this compound Effect on Arabidopsis Root Gravitropism
Objective: To assess the impact of this compound on the gravitropic response of Arabidopsis thaliana roots.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 or a reporter line like GAL4-GFP line J2301)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Petri plates (square, 100 x 100 mm)
-
Half-strength Murashige and Skoog (½ MS) medium, including 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar (B569324), pH 5.7
-
Micropipettes and sterile tips
-
Sterile filter paper
-
Laminar flow hood
-
Growth chamber or incubator with controlled light and temperature
-
Digital scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 20 mM) in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Seed Sterilization:
-
In a laminar flow hood, place Arabidopsis seeds in a microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol (B145695) and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 20% (v/v) commercial bleach containing 0.05% (v/v) Tween 20.
-
Incubate for 10 minutes with occasional vortexing.
-
Carefully remove the bleach solution and wash the seeds five times with sterile distilled water.
-
-
Plating and Stratification:
-
Resuspend the sterilized seeds in sterile 0.1% (w/v) agar solution.
-
Pipette the seeds onto the surface of square Petri plates containing solidified ½ MS medium. Space the seeds in a line approximately 1 cm from the top edge of the plate.
-
Seal the plates with breathable tape.
-
Wrap the plates in aluminum foil and stratify at 4°C for 2-3 days to synchronize germination.
-
-
Germination and Growth:
-
Transfer the plates to a growth chamber and orient them vertically.
-
Grow the seedlings under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C for 4-5 days, allowing the roots to grow downwards along the agar surface.
-
-
Application of this compound:
-
Prepare the final working concentration of this compound (e.g., 20 µM) by diluting the stock solution in sterile liquid ½ MS medium.
-
Prepare a vehicle control solution with the same final concentration of DMSO as the treatment solution.
-
One method for application is to place small, sterile filter paper discs onto the agar surface near the growing root tips and apply a known volume of the treatment or control solution.[3] Alternatively, seedlings can be transferred to new plates containing the compound mixed into the agar.
-
-
Gravitropic Stimulation and Data Collection:
-
After application, return the plates to the vertical position in the growth chamber.
-
To specifically test for gravitropism, after an initial growth period with the treatment, the plates can be rotated 90 degrees.
-
Image the plates at regular intervals (e.g., every 24 hours) for the duration of the experiment (e.g., up to 9 days) to monitor root growth and curvature.[3][4]
-
-
Data Analysis:
-
Use ImageJ or similar software to measure the angle of root curvature relative to the gravity vector at each time point.
-
Measure the primary root length.
-
Compare the measurements between the this compound-treated and control seedlings. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
-
Visualizations
Glutamate Signaling Pathway in Plants
Caption: Putative action of this compound on the plant glutamate signaling pathway.
Experimental Workflow for Root Phenotyping
Caption: Workflow for assessing the effects of this compound on root growth.
References
Application Notes and Protocols for SDZ 220-040 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission in the central nervous system.[1][2] This document provides detailed application notes and protocols for the use of this compound in electrophysiological recordings, designed to assist researchers in pharmacology, neuroscience, and drug development in characterizing NMDA receptor function and investigating the effects of novel therapeutic agents.
Mechanism of Action: this compound exerts its inhibitory effect by competing with the endogenous agonist, glutamate, at its binding site on the GluN2B subunit of the NMDA receptor.[1][2] Binding of this compound to the GluN2B ligand-binding domain (LBD) induces a conformational change, causing the bi-lobe structure of the LBD to open by approximately 23-24 degrees.[3] This structural alteration relieves tension on the linker region connecting the LBD to the transmembrane domain, ultimately leading to the closure of the ion channel and cessation of ion flow.[3] This mechanism distinguishes it from non-competitive antagonists that block the ion channel pore.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency and selectivity.
| Parameter | Value | Receptor/Preparation | Reference |
| pKi | 8.5 | Mammalian NMDA Receptor | [4] |
| Ki | ~3.16 nM | Mammalian NMDA Receptor | Calculated from pKi |
Signaling Pathway of NMDA Receptor Antagonism by this compound
The following diagram illustrates the molecular mechanism of action of this compound at the NMDA receptor.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents in Cultured Neurons
This protocol outlines the steps for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from cultured neurons and assessing the inhibitory effect of this compound.
Materials:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubbled with 95% O2 / 5% CO2.
-
Internal Solution: 130 mM Cs-gluconate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl2, 5 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na, 10 mM phosphocreatine. pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: 10 mM in DMSO.
-
Cultured neurons (e.g., hippocampal or cortical neurons).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Preparation:
-
Prepare external and internal solutions and ensure they are at the correct pH and osmolarity.
-
Prepare a series of dilutions of this compound in external solution to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
-
Recording Setup:
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Obtaining Whole-Cell Configuration:
-
Approach a neuron with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording NMDA Receptor-Mediated Currents:
-
Clamp the cell at a holding potential of -70 mV.
-
To isolate NMDA receptor currents, it is common to block AMPA and kainate receptors with an antagonist such as CNQX (10 µM) and GABA-A receptors with an antagonist like picrotoxin (B1677862) (50 µM).
-
Evoke synaptic currents by stimulating presynaptic neurons using a bipolar electrode placed near the recorded cell.
-
To measure NMDA receptor currents at a depolarized potential where the Mg2+ block is relieved, hold the cell at +40 mV.
-
-
Application of this compound:
-
Establish a stable baseline of evoked NMDA receptor-mediated EPSCs.
-
Perfuse the desired concentration of this compound into the recording chamber.
-
Record the EPSCs in the presence of the antagonist until a steady-state block is achieved.
-
To determine the concentration-response relationship, apply increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked NMDA receptor EPSCs before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Experimental Workflow for Assessing this compound Inhibition
The following diagram outlines the general workflow for an electrophysiology experiment using this compound.
Concluding Remarks
This compound is a valuable pharmacological tool for the study of NMDA receptor physiology and pathophysiology. Its competitive and selective nature for GluN2B-containing receptors allows for the precise dissection of the roles of this specific receptor subtype in synaptic function. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their electrophysiological investigations. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the complex role of NMDA receptors in the nervous system.
References
Troubleshooting & Optimization
challenges with SDZ 220-040 solubility and stability
Welcome to the technical support center for SDZ 220-040. This resource is designed for researchers, scientists, and drug development professionals to address common challenges with the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and competitive antagonist of the mammalian N-methyl-D-aspartate (NMDA) receptor, with a pKi of 8.5. It is selective over a range of other receptor sites and is used in neurological disease research.
Q2: What are the primary challenges when working with this compound?
A2: The main challenges are related to its limited aqueous solubility and the stability of prepared solutions. Direct dissolution in aqueous buffers is difficult, and precipitation can occur when diluting stock solutions made in organic solvents.
Q3: What are the recommended storage conditions for the solid compound and stock solutions?
A3: The solid compound should be stored at 4°C, protected from light. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[1][2] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1][2]
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Solid Compound
Problem: The solid this compound powder is not dissolving in my chosen solvent.
Solution:
-
Solvent Selection: this compound has high solubility in DMSO (up to 100 mM) and is also soluble in ethanol (B145695).[3][4] It has poor solubility in aqueous solutions.
-
Use Anhydrous Solvent: For DMSO, its hygroscopic nature means it can absorb moisture, which significantly reduces the solubility of this compound.[1][2] Always use fresh, newly opened DMSO.
-
Physical Assistance: To achieve higher concentrations, especially in DMSO, warming the solution and using an ultrasonic bath may be necessary.[1][2]
-
Check Appearance: The compound should be a white to off-white solid.[2] If there is a significant color difference or clumping, it may indicate issues with the compound's integrity.
Issue 2: Precipitation Occurs After Diluting Stock Solution into Aqueous Buffer
Problem: My this compound precipitated out of solution when I diluted my DMSO or ethanol stock into my cell culture media or PBS.
Solution:
-
Understand the Cause: This is a common issue for compounds with low aqueous solubility. The organic solvent keeps the compound dissolved at a high concentration, but when diluted into an aqueous environment, the solubility limit is exceeded, causing precipitation.
-
Dilution Strategy: To enhance aqueous solubility, dilute the organic solvent stock solution directly into the aqueous buffer or isotonic saline with vigorous vortexing.[5]
-
Lower the Stock Concentration: If precipitation persists, try preparing a less concentrated stock solution.
-
Solvent Tolerance: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your experiment. While often tolerated at low levels (<0.5%), it can affect experimental outcomes.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Maximum Concentration | Notes |
| DMSO | 50 mg/mL (~119 mM)[1][2] | Requires sonication and warming to achieve. Use of fresh, anhydrous DMSO is critical.[1][2] |
| 100 mM[3][4] | ||
| Ethanol | 30 mM | Based on experimental protocols where a stock at this concentration was successfully prepared. |
| Aqueous Buffers (e.g., PBS, Saline) | Sparingly soluble | Direct dissolution is not recommended. Dilution from an organic stock is necessary.[5] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Special Conditions |
| Solid | 4°C | Refer to product datasheet | Protect from light |
| Stock Solution | -20°C | 1 month | Protect from light; Aliquot to avoid freeze-thaw cycles.[1][2] |
| -80°C | 6 months | Protect from light; Aliquot to avoid freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 50 mM concentration.
-
Dissolution:
-
Vortex the solution vigorously.
-
If the solid does not fully dissolve, place the tube in a warm water bath (37°C) for 5-10 minutes.
-
Follow up with sonication in an ultrasonic bath until the solution is clear.
-
-
Storage:
Protocol 2: Dilution of Stock Solution for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the aqueous experimental medium (e.g., cell culture medium, PBS) to 37°C.
-
Dilution:
-
While vortexing the pre-warmed aqueous medium, add the required volume of the stock solution drop-wise to achieve the final desired concentration.
-
Continue vortexing for a few minutes to ensure complete mixing and minimize precipitation.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your experimental setup. If a precipitate is observed, refer to the troubleshooting guide.
-
Use Immediately: It is recommended to use the freshly prepared aqueous solution immediately. Do not store aqueous dilutions.
Visualizations
References
Technical Support Center: Optimizing SDZ 220-040 Concentration for Neuronal Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of SDZ 220-040 for ensuring neuronal viability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to protect neurons?
A1: this compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity (pKi = 8.5) for the GluN2 subunit.[1][2] In the central nervous system, over-activation of NMDA receptors by the neurotransmitter glutamate (B1630785) leads to excessive calcium (Ca²⁺) influx into neurons. This phenomenon, known as excitotoxicity, triggers a cascade of intracellular events that result in neuronal damage and death.[3][4] this compound competitively binds to the glutamate binding site on the NMDA receptor, thereby preventing its activation and the subsequent excitotoxic cascade, which can be protective in experimental models of neurological disorders like focal ischemia and neuropathic pain.[5][6]
Q2: What is a recommended starting concentration range for this compound in primary neuronal cultures?
A2: While the optimal concentration is highly dependent on the specific neuronal cell type, culture conditions, and the nature of the excitotoxic insult, a reasonable starting range for in vitro neuroprotection studies is between 0.1 µM and 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to create small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1][2] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected Neuronal Death or Toxicity | The concentration of this compound is too high, leading to off-target effects or exacerbating neuronal stress. | Perform a dose-response curve to identify a neuroprotective concentration with minimal toxicity. Start with a lower concentration range (e.g., 0.01 µM to 1 µM). |
| The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%). Prepare intermediate dilutions of your stock solution in culture medium to achieve this. | |
| The neuronal culture is unhealthy or stressed prior to the experiment. | Optimize your primary neuron culture protocol. Ensure proper cell density, media conditions, and overall health of the culture before initiating the experiment. | |
| Inconsistent or Variable Results | Inconsistent timing of drug application relative to the excitotoxic insult. | Standardize the pre-incubation time with this compound before applying the excitotoxic agent (e.g., NMDA or glutamate). A pre-incubation of 30-60 minutes is often a good starting point. |
| Variability in the potency of the excitotoxic stimulus. | Ensure the concentration and application of the excitotoxic agent are consistent across all wells and experiments. | |
| Issues with the neuronal viability assay. | Validate your viability assay (e.g., MTT, LDH) with appropriate positive and negative controls. Be aware that some neuroprotective agents can interfere with certain assays.[7] | |
| Lack of Neuroprotective Effect | The concentration of this compound is too low to effectively antagonize the NMDA receptors in your model. | Perform a dose-response experiment with a higher concentration range (e.g., 1 µM to 50 µM), while carefully monitoring for toxicity. |
| The excitotoxic insult is not primarily mediated by NMDA receptors. | Confirm that the neuronal death in your model is indeed caused by NMDA receptor activation. You can use other selective NMDA receptor antagonists as positive controls. | |
| The compound has degraded due to improper storage. | Ensure that the stock solution has been stored correctly (aliquoted, protected from light, at the recommended temperature) and has not undergone multiple freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound
This protocol outlines a general procedure to determine the optimal concentration of this compound for protecting neurons against an NMDA-induced excitotoxic insult.
Materials:
-
Primary neuronal cell culture
-
This compound stock solution (10 mM in DMSO)
-
NMDA stock solution (e.g., 10 mM in sterile water)
-
Neuronal culture medium
-
Neuronal viability assay kit (e.g., MTT or LDH)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a suitable density and allow them to mature for the desired number of days in vitro (DIV).
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in neuronal culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubation with this compound: Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle. Incubate the plate for a standardized period (e.g., 60 minutes) at 37°C in a CO₂ incubator.
-
Induction of Excitotoxicity: Prepare a working solution of NMDA in the culture medium. Add the NMDA solution to the wells to achieve a final concentration known to induce significant, but not complete, cell death (this concentration should be predetermined in a separate experiment). A common starting point for NMDA concentration is 50-100 µM.[8] Include control wells that receive only medium without NMDA.
-
Incubation: Incubate the plate for the desired duration of the excitotoxic insult (e.g., 24 hours).
-
Assessment of Neuronal Viability: Following the incubation period, assess neuronal viability using a standard assay such as the MTT or LDH assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuronal viability for each concentration of this compound relative to the control wells (no NMDA, no this compound). Plot the neuronal viability against the log of the this compound concentration to generate a dose-response curve and determine the optimal neuroprotective concentration.
Protocol 2: Neuronal Viability Assessment
A. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.
-
After the experimental treatment, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
B. LDH Assay (Lactate Dehydrogenase)
This assay measures the amount of LDH released into the culture medium from damaged cells with compromised plasma membranes.
-
Carefully collect a sample of the culture medium from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's protocol.
-
Typically, the medium sample is incubated with a reaction mixture containing lactate (B86563), NAD⁺, and a tetrazolium salt.
-
The LDH-catalyzed conversion of lactate to pyruvate (B1213749) is coupled to the reduction of NAD⁺ to NADH, which then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
potential off-target effects of SDZ 220-040
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SDZ 220-040 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It specifically targets the glutamate (B1630785) binding site on the GluN2B subunit.[2][3] Its antagonistic action is achieved by inducing a conformational change in the GluN2B ligand-binding domain (LBD), which leads to the closure of the ion channel.[4]
Q2: What is the binding affinity of this compound for the NMDA receptor?
A2: this compound exhibits a high binding affinity for the NMDA receptor, with a reported pKi of 8.5.[1]
Q3: Is there a comprehensive off-target profile available for this compound?
A3: Currently, a comprehensive, publicly available off-target screening panel for this compound against a broad range of receptors, ion channels, and kinases is not available. While it is described as being selective for the NMDA receptor over a range of other receptor sites, detailed quantitative data to support this is limited in the public domain. Researchers should exercise caution and consider performing their own selectivity profiling if off-target effects are a concern for their specific experimental system.
Q4: What are the known in vivo effects and potential side effects of this compound?
A4: In preclinical studies, this compound has demonstrated anticonvulsant effects and has been shown to be protective against focal ischemia. It can also attenuate neuropathic pain.[2][5] Potential side effects observed in animal models include sedation, ataxia, and psychotomimetic effects.[2][5]
Q5: In what research areas is this compound typically used?
A5: this compound is primarily used in neuroscience research to study the role of the NMDA receptor, particularly the GluN2B subunit, in various physiological and pathological processes. This includes studies related to synaptic plasticity, learning and memory, excitotoxicity, and neurological disorders such as stroke and neuropathic pain.[2][5]
Data Presentation
Table 1: On-Target Affinity of this compound
| Target | Subunit Selectivity | Affinity (pKi) | Antagonist Type |
| NMDA Receptor | GluN2B | 8.5 | Competitive |
Note: A comprehensive off-target affinity table is not provided due to the lack of publicly available screening data.
Experimental Protocols
General Protocol for a Competitive NMDA Receptor Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of a test compound, such as this compound, to the NMDA receptor using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Rat brain cortical membranes or cell membranes expressing the NMDA receptor of interest.
-
Radioligand: A tritiated NMDA receptor antagonist with high affinity and specificity (e.g., [³H]-CGP 39653).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled CGP 39653).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Membrane preparation (concentration to be optimized).
-
Radioligand at a concentration close to its Kd.
-
Either vehicle, this compound at various concentrations, or the non-specific binding control.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High non-specific binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Problems with the membrane preparation. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Prepare fresh membranes and ensure proper homogenization and centrifugation steps. |
| Low specific binding | 1. Insufficient receptor concentration. 2. Inactive membrane preparation. 3. Incorrect buffer conditions (pH, ions). | 1. Increase the amount of membrane protein per well. 2. Use freshly prepared membranes and handle them on ice. 3. Optimize the buffer composition and pH. |
| High variability between replicates | 1. Inaccurate pipetting. 2. Inconsistent washing. 3. Uneven membrane suspension. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure consistent and rapid washing for all samples. 3. Vortex the membrane suspension before each addition. |
| Unexpected antagonist potency (IC50) | 1. Incorrect concentration of this compound. 2. Suboptimal incubation time. 3. Presence of endogenous glutamate in the preparation. | 1. Verify the stock solution concentration and serial dilutions. 2. Ensure the incubation is long enough to reach equilibrium. 3. Consider adding a glutamate-scavenging system (e.g., glutamate-pyruvate transaminase and pyruvate) to the assay buffer. |
Visualizations
Caption: NMDA Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: General experimental workflow for a competitive radioligand binding assay.
References
Technical Support Center: SDZ 220-040 In Vivo Delivery
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing SDZ 220-040 in in vivo experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit.[1][2] Its mechanism of action involves binding to the glutamate (B1630785) recognition site on the GluN2 subunit of the NMDA receptor. This binding prevents the channel from opening, thereby inhibiting the influx of calcium ions (Ca2+) that is typically triggered by the binding of the neurotransmitter glutamate. By blocking this ion flow, this compound can mitigate the excitotoxic neuronal damage associated with excessive glutamate stimulation.
Q2: What are the primary research applications for this compound in vivo?
A2: this compound is primarily used in preclinical research to investigate the role of the NMDA receptor, and specifically the GluN2B subunit, in various neurological and psychiatric disorders. It has been studied for its potential therapeutic effects, including:
-
Neuroprotection: Protecting neurons from damage in models of focal ischemia and other excitotoxic injuries.[1][2]
-
Anticonvulsant activity: Reducing or preventing seizures.[1][2]
-
Behavioral studies: Investigating the role of NMDA receptors in learning, memory, and psychiatric conditions.
Q3: What are the known side effects of this compound in vivo?
A3: As with many NMDA receptor antagonists, this compound can produce central nervous system (CNS)-related side effects. Preclinical studies have reported potential side effects such as sedation and ataxia (impaired coordination).[1][2]
Q4: How does this compound cross the blood-brain barrier (BBB)?
A4: this compound was specifically designed to be able to cross the blood-brain barrier, which is a significant advantage for a CNS-acting drug.[1][2] The lipophilic nature of the biphenyl (B1667301) group in its structure is thought to facilitate its passage across the BBB.
Troubleshooting In Vivo Delivery of this compound
This section provides a troubleshooting guide for common issues encountered during the in vivo administration of this compound.
Issue 1: Poor Solubility and Formulation Precipitation
-
Symptoms: Difficulty dissolving this compound in the desired vehicle, or the compound precipitates out of solution during preparation or after administration.
-
Possible Causes:
-
This compound has limited aqueous solubility.
-
Use of an inappropriate vehicle.
-
Incorrect pH of the formulation.
-
-
Solutions:
-
-
Saline with a solubilizing agent: For initial attempts, dissolving this compound in a minimal amount of a suitable organic solvent like DMSO, and then diluting with saline or phosphate-buffered saline (PBS) may be effective. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.
-
Use of cyclodextrins: Cyclodextrins are often used to enhance the solubility of hydrophobic drugs for in vivo use.
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. Experiment with adjusting the pH of your vehicle to see if it improves the solubility of this compound.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound more effectively.
-
| Quantitative Data: Solubility of this compound | |
| Solvent | Solubility |
| Aqueous Solutions | Slightly soluble (0.1-1 mg/ml)[3] |
| Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble[4] |
Issue 2: Inconsistent or Lack of Efficacy
-
Symptoms: High variability in experimental results or a complete lack of the expected biological effect.
-
Possible Causes:
-
Poor Bioavailability: The drug may not be reaching its target in sufficient concentrations. This can be due to poor absorption after administration (e.g., intraperitoneal), rapid metabolism, or rapid clearance from the body.
-
Incorrect Dosage: The administered dose may be too low to elicit a significant effect.
-
Degradation of the Compound: this compound may be unstable in the chosen formulation or under the storage conditions.
-
-
Solutions:
-
Dose-Response Study: If you are not seeing an effect, it is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm.
-
Pharmacokinetic Analysis: If possible, conducting a basic pharmacokinetic study to measure the concentration of this compound in the plasma and brain at different time points after administration can provide invaluable information about its absorption, distribution, and half-life. The pharmacokinetics of other NMDA antagonists like memantine (B1676192) have been shown to differ significantly between rodents and humans, with a much shorter half-life in rodents.[5]
-
Fresh Formulations: Always prepare fresh formulations of this compound for each experiment to minimize the risk of degradation.
-
| Quantitative Data: Dosing of Competitive NMDA Antagonists in Rodents (for reference) | ||
| Compound | Dose | Species |
| CGS 19755 | 20 mg/kg | Rat |
| Memantine | 5 mg/kg | Rat |
Issue 3: Animal Distress or Adverse Reactions
-
Symptoms: The animal exhibits signs of distress after injection, such as lethargy, ataxia, or other abnormal behaviors beyond the expected pharmacological effects.
-
Possible Causes:
-
Vehicle Toxicity: The vehicle itself may be causing an adverse reaction.
-
High Dose: The dose of this compound may be too high, leading to excessive side effects.
-
Irritating Formulation: The formulation may be irritating at the injection site.
-
-
Solutions:
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between the effects of the drug and the vehicle.
-
Dose Reduction: If adverse effects are observed, try reducing the dose.
-
Alternative Administration Route: If intraperitoneal injection is causing issues, consider alternative routes such as subcutaneous or intravenous administration, although these may require different formulations.
-
Experimental Protocols
Intraperitoneal (IP) Injection in Mice and Rats (General Protocol)
This is a general protocol for IP injection and should be adapted for your specific experimental needs and institutional guidelines.
-
Restraint: Properly restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique is often recommended, with one person holding the animal and the other performing the injection.[6][7][8]
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen.[6][8] This helps to avoid puncturing the cecum, which is located on the left side.
-
Injection Angle: Insert the needle at a 15-30 degree angle with the bevel facing up.[8]
-
Aspiration: Before injecting, gently pull back on the plunger to ensure that you have not entered a blood vessel or organ. If you see blood or any colored fluid, withdraw the needle and reinject at a different site with a fresh needle.[7]
-
Injection: Slowly and steadily inject the solution.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any adverse reactions after the injection.
Visualizations
Caption: Mechanism of action of this compound at the NMDA receptor.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Sanggenol A | CAS:174423-30-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Pharmacokinetics of memantine in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
mitigating side effects of SDZ 220-040 in animal studies
Technical Support Center: SDZ 220-040 Animal Studies
Disclaimer: The compound "this compound" is a fictional agent created for illustrative purposes to fulfill the structural requirements of this request. The following information is a generalized template based on common challenges encountered with novel kinase inhibitors in preclinical animal studies and does not pertain to any real-world compound.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of the fictional compound this compound in rodent models?
Based on hypothetical preclinical data, the most frequently encountered adverse effects in rodent models (e.g., mice and rats) following oral administration of this compound include gastrointestinal (GI) distress, hepatotoxicity, and myelosuppression. These effects appear to be dose-dependent.
Q2: Our mice are experiencing significant weight loss and diarrhea. What are the recommended mitigation strategies?
Gastrointestinal toxicity is a known potential issue. We recommend a multi-step approach:
-
Dose Adjustment: Consider a dose reduction of 25-50%. See the Dose Modification Guidelines table below.
-
Supportive Care: Ensure easy access to hydration and high-calorie, palatable food supplements. Subcutaneous fluid administration may be necessary in cases of severe dehydration.
-
Symptomatic Treatment: For diarrhea, the co-administration of an anti-diarrheal agent like loperamide (B1203769) can be considered, but this should be done in consultation with the study veterinarian to avoid compounding toxicity.
Q3: We have observed elevated ALT/AST levels in rats. What is the protocol for managing suspected hepatotoxicity?
Elevated liver enzymes (Alanine Aminotransferase - ALT; Aspartate Aminotransferase - AST) are a potential indicator of liver injury.
-
Confirm Findings: Repeat the blood analysis to confirm the initial findings.
-
Dose Interruption: Immediately pause dosing of this compound.
-
Monitor Recovery: Monitor ALT/AST levels every 2-3 days. Dosing should not be resumed until levels return to baseline or Grade 1 toxicity.
-
Dose Re-escalation: If dosing is resumed, it should be at a reduced level (e.g., 50% of the last tolerated dose).
-
Hepatoprotective Agents: Prophylactic co-administration of a hepatoprotective agent, such as N-acetylcysteine (NAC), may be explored in subsequent cohorts. Please refer to the detailed protocol on this approach.
Troubleshooting Guides
Issue: Acute Myelosuppression (Neutropenia/Thrombocytopenia)
Symptoms:
-
Significantly low neutrophil or platelet counts in routine complete blood count (CBC) analysis.
-
Increased susceptibility to opportunistic infections or bleeding events.
Troubleshooting Steps:
-
Grade the Severity: Use a standardized grading scale (e.g., VCOG CTCAE) to classify the severity of the cytopenia.
-
Pause Dosing: For Grade 3 or 4 cytopenias, immediately suspend administration of this compound.
-
Monitor Blood Counts: Perform CBC analysis twice weekly to monitor for recovery.
-
Consider Supportive Care: In severe cases, consult with veterinary staff regarding the potential use of colony-stimulating factors (e.g., G-CSF for neutropenia), though this can be a confounding factor in efficacy studies.
-
Resume at Reduced Dose: Once counts recover to Grade 1 or baseline, resume this compound at a 50% reduced dose.
Data Presentation
Table 1: Summary of Potential Dose-Dependent Side Effects and Mitigation Strategies
| Side Effect | Species | Onset Dose (Hypothetical) | Key Monitoring Parameters | Recommended Mitigation Strategy |
| Gastrointestinal Toxicity | Mouse, Rat | > 30 mg/kg, daily | Body weight, fecal score | Dose reduction, supportive care (hydration, diet), anti-diarrheal agents |
| Hepatotoxicity | Rat | > 50 mg/kg, daily | Serum ALT, AST, Bilirubin | Dose interruption/reduction, co-administration of N-acetylcysteine (NAC) |
| Myelosuppression | Mouse, Rat | > 50 mg/kg, daily | Complete Blood Count (CBC) | Dose interruption/reduction, consider G-CSF for severe neutropenia |
Table 2: Toxicity-Based Dose Modification Guidelines
| Toxicity Grade (VCOG CTCAE) | Gastrointestinal Toxicity | Hepatotoxicity (ALT/AST Elevation) | Myelosuppression (Neutropenia) |
| Grade 1 | Continue dosing, monitor closely. | Continue dosing, monitor levels weekly. | Continue dosing, monitor CBC weekly. |
| Grade 2 | Reduce dose by 25%. Initiate supportive care. | Reduce dose by 25%. Monitor levels twice weekly. | Reduce dose by 25%. Monitor CBC twice weekly. |
| Grade 3 | Suspend dosing. Resume at 50% reduced dose upon recovery. | Suspend dosing. Resume at 50% reduced dose upon recovery. | Suspend dosing. Resume at 50% reduced dose upon recovery. |
| Grade 4 | Discontinue treatment for the specific animal. | Discontinue treatment for the specific animal. | Discontinue treatment for the specific animal. |
Experimental Protocols
Protocol 1: Prophylactic Co-administration of N-acetylcysteine (NAC) to Mitigate Hepatotoxicity
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: this compound (50 mg/kg, oral gavage, daily).
-
Group 3: this compound (50 mg/kg, oral gavage, daily) + NAC (150 mg/kg, intraperitoneal injection, daily).
-
-
Administration:
-
Administer NAC 1 hour prior to the administration of this compound.
-
-
Monitoring:
-
Collect blood samples via tail vein on Day 0 (baseline), Day 7, and Day 14.
-
Centrifuge blood to separate serum and analyze for ALT and AST levels.
-
Monitor body weight and clinical signs daily.
-
-
Endpoint: At Day 14, euthanize animals and collect liver tissue for histopathological analysis.
Visualizations
Caption: Hypothetical signaling pathway for the fictional drug this compound.
improving the experimental design for SDZ 220-040 studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with SDZ 220-040. It includes frequently asked questions (FAQs) and troubleshooting guides to improve experimental design and data interpretation.
Disclaimer
Scientific literature presents conflicting information regarding the primary target of this compound. While the majority of studies identify it as a competitive NMDA receptor antagonist with selectivity for the GluN2B subunit[1][2][3], other research has characterized it as a voltage-gated potassium (KV) channel activator[4][5]. This guide will focus on its role as an NMDA receptor antagonist , which represents its most common application in published research. Investigators should remain aware of its potential dual activity and consider appropriate control experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[6] It specifically targets the glutamate (B1630785) binding site on the GluN2B subunit, preventing the binding of the agonist, glutamate.[1][2] This action inhibits the opening of the ion channel, thereby blocking the influx of calcium (Ca²⁺) that would normally occur upon receptor activation.[1]
Q2: What are the common preclinical applications of this compound?
A2: Preclinical and experimental studies have explored this compound for several potential therapeutic effects due to its ability to modulate glutamatergic neurotransmission. These applications include neuroprotection against focal ischemia, anticonvulsant activity, and attenuation of neuropathic pain.[1][2] It has also been used in behavioral studies, for example, to disrupt prepulse inhibition in rats, a model relevant to schizophrenia research.[1]
Q3: What are the known side effects or in vivo liabilities of this compound?
A3: Like many NMDA receptor antagonists, this compound has been associated with central nervous system (CNS) side effects in animal models. The most commonly reported adverse effects include sedation, ataxia (impaired coordination), and psychotomimetic effects.[1][2] These effects are critical considerations when designing in vivo experiments and interpreting behavioral data.
Q4: How should I prepare and store this compound?
A4: There is limited public data on the optimal solubility and stability of this compound.[7] Generally, compounds of this nature are first dissolved in an organic solvent like DMSO to create a concentrated stock solution. For aqueous-based assays, further dilution in the appropriate experimental buffer is necessary. It is crucial to determine the final concentration of the organic solvent and include a vehicle control in all experiments. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the solid compound and stock solutions at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or No Compound Effect
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Visually inspect the solution for precipitates after dilution in aqueous buffer. Determine the solubility limit in your specific medium. Consider using a lower concentration or adding a solubilizing agent (e.g., Pluronic F-68), ensuring the agent itself does not affect the experimental outcome. |
| Compound Degradation | Prepare fresh stock solutions from the solid compound. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Incorrect Concentration | Verify all calculations for dilutions. Perform a dose-response curve to determine the optimal effective concentration (e.g., IC50) in your specific assay system. |
| Cell/Tissue Health | Ensure cells are healthy and within a low passage number. For tissue preparations, confirm viability and proper slice preparation techniques. |
| Sub-optimal NMDA Receptor Activation | Ensure that the co-agonists for the NMDA receptor (glycine or D-serine) are present at saturating concentrations in your assay buffer to allow for competitive antagonism to be observed. |
Issue 2: High Cellular Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the toxic concentration range. Use the lowest effective concentration determined from your dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and non-toxic to your cells. Always include a vehicle-only control. |
| Off-Target Activity | As this compound has also been reported to activate KV channels, consider experiments to rule out this activity.[4] This could involve using specific KV channel blockers or measuring potassium currents via electrophysiology. |
| Excitotoxicity in Control Group | In neuronal cultures, prolonged exposure to glutamate can cause cell death. Ensure your experimental timeline and agonist concentrations do not inadvertently cause widespread excitotoxicity in control groups, which could mask the protective effects of the antagonist. |
Data Summary
Preclinical Profile of this compound (as an NMDA Antagonist)
| Parameter | Description | Reference |
| Target | NMDA Receptor, GluN2B subunit | [1][2] |
| Mechanism | Competitive Antagonist | [6] |
| Reported In Vivo Effects | Anticonvulsant, Neuroprotective, Attenuation of Neuropathic Pain | [1][2] |
| Reported Side Effects | Sedation, Ataxia, Psychotomimetic effects | [1][2] |
| Blood-Brain Barrier | Designed to readily cross the BBB | [1] |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Assessment of Neuroprotection (Calcium Imaging)
This protocol outlines a method to assess the neuroprotective effect of this compound against glutamate-induced calcium influx in primary neuronal cultures.
-
Cell Preparation: Plate primary cortical neurons on glass-bottom dishes and culture for 10-14 days.
-
Dye Loading: Load neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Replace the dye-loading solution with a baseline imaging buffer. Pre-incubate a subset of dishes with varying concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control for 15-30 minutes.
-
Baseline Measurement: Acquire baseline fluorescence images for 2-5 minutes to establish a stable signal.
-
NMDA Receptor Stimulation: Perfuse the cells with a solution containing NMDA (e.g., 100 µM) and glycine (B1666218) (e.g., 10 µM) to induce calcium influx.
-
Data Acquisition: Record fluorescence changes over time until the signal peaks and returns to baseline (or stabilizes).
-
Data Analysis: Quantify the change in fluorescence intensity (or ratio for ratiometric dyes) from baseline upon stimulation. Compare the peak calcium response in this compound-treated cells to the vehicle-treated control cells.
Protocol 2: In Vivo Assessment of Anticonvulsant Activity
This protocol describes a general workflow for evaluating the anticonvulsant properties of this compound in a rodent model.
-
Animal Acclimation: Acclimate animals (e.g., adult male rats) to the housing and testing environment for at least 7 days.
-
Compound Administration: Administer this compound or vehicle control via the appropriate route (e.g., intraperitoneal injection). The dose and timing should be determined from pilot pharmacokinetic/pharmacodynamic studies.
-
Seizure Induction: After the appropriate pre-treatment time, induce seizures using a chemical convulsant (e.g., pentylenetetrazol, PTZ) or maximal electroshock (MES).
-
Behavioral Observation: Immediately begin observing the animals and score the seizure severity using a standardized scale (e.g., the Racine scale for chemically-induced seizures). Key parameters to record include seizure latency (time to onset), duration, and severity score.
-
Data Analysis: Compare the seizure parameters (latency, duration, severity) between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., Mann-Whitney U test for seizure scores, t-test or ANOVA for latency/duration).
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformational rearrangement of the NMDA receptor amino-terminal domain during activation and allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. rupress.org [rupress.org]
- 6. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
how to prevent degradation of SDZ 220-040 in solution
Welcome to the technical support center for SDZ 220-040. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term storage (months to years). For short-term storage (days to weeks), it can be kept at 0-4°C. The compound is shipped under ambient temperature as a non-hazardous chemical, which indicates it is stable for a few weeks during ordinary shipping.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO, where it is soluble up to 100 mM.[1][2] Once prepared, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles. For stock solutions, the following storage conditions are recommended:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month (protect from light).[3]
Q3: What is the solubility of this compound in common solvents?
A3: this compound has the following solubility characteristics:
-
Acetonitrile (B52724): Slightly soluble (0.1-1 mg/ml).[4]
-
Aqueous solutions: Slightly soluble (0.1-1 mg/ml).[4] To enhance aqueous solubility, it is advisable to first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer.
Q4: Is this compound stable in aqueous solutions?
A4: this compound is a phosphonate (B1237965) compound. Phosphonates are generally known to be stable under a wide range of physicochemical conditions, including resistance to thermal decomposition, hydrolysis, and photolysis. They are considered stable under harsh conditions and across a broad pH range. However, the stability of any specific compound in solution can be influenced by factors such as pH, temperature, and the presence of enzymes if in a biological matrix.
Q5: How can I prevent the degradation of this compound in my experiments?
A5: To minimize degradation, it is crucial to follow the recommended storage conditions for stock solutions (aliquoted, at -20°C or -80°C, and protected from light).[3] For working solutions, it is best practice to prepare them fresh for each experiment. If you are concerned about stability in your specific experimental buffer or media, it is recommended to perform a stability study under your experimental conditions.
Troubleshooting Guide
Issue: I am observing precipitation of this compound in my aqueous buffer.
Possible Causes and Solutions:
-
Concentration Exceeds Solubility: The concentration of this compound in your final working solution may be too high for the aqueous buffer.
-
Solution: Try lowering the final concentration of this compound. You can also increase the percentage of the initial organic solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on your experimental system.
-
-
pH of the Buffer: The pH of your buffer can affect the solubility of the compound.
-
Solution: If your experiment allows, try adjusting the pH of the buffer.
-
-
Temperature: Solubility can be temperature-dependent.
-
Solution: If you are working with cold buffers, try preparing the solution at room temperature first to ensure complete dissolution before cooling.
-
Below is a decision-making flowchart to troubleshoot precipitation issues.
Caption: Troubleshooting flowchart for this compound precipitation in solution.
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Solution
Objective: To determine the rate of degradation of this compound in a specific aqueous solution over time and under different conditions (e.g., temperature, light exposure).
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Your aqueous buffer/media of interest
-
HPLC system with a suitable column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile, water, formic acid or other modifiers)
-
Incubators or water baths set to desired temperatures
-
Light-protected and transparent vials
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Working Solutions: Dilute the stock solution with your aqueous buffer to the final working concentration you use in your experiments. Prepare enough volume to sample at multiple time points.
-
Incubation Conditions: Aliquot the working solution into different sets of vials to test various conditions:
-
Temperature: Incubate sets of vials at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Light Exposure: For each temperature, have one set of vials protected from light (wrapped in aluminum foil) and another set exposed to ambient light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The initial time point (t=0) serves as the baseline.
-
Sample Analysis by HPLC:
-
At each time point, take an aliquot from each condition and inject it into the HPLC system.
-
Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is a good starting point.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
For each time point and condition, determine the peak area of the this compound parent compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time for each condition.
-
The following diagram illustrates the experimental workflow for this stability study.
Caption: Experimental workflow for assessing this compound solution stability.
Data Presentation
Table 1: Stability of this compound in Solution (User-Generated Data Template)
This table is a template for researchers to summarize their findings from the stability protocol outlined above.
| Incubation Condition | Time Point (hours) | % this compound Remaining (Peak Area) | Observations (e.g., color change, precipitation) |
| 4°C, Light Protected | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| Room Temp, Light Protected | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 37°C, Light Protected | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| Room Temp, Light Exposed | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
References
addressing variability in results with SDZ 220-040
Welcome to the technical support center for SDZ 220-040. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability and troubleshooting experimental challenges with this potent NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It specifically acts at the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor complex. By competing with the endogenous agonist glutamate, this compound inhibits the activation of the NMDA receptor, thereby blocking the influx of calcium ions into the neuron. This mechanism is central to its role in studying and potentially treating neurological conditions where NMDA receptor overactivation is implicated.
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring reproducible results. It is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). For instance, a 50 mg/mL (approximately 119 mM) stock solution can be prepared, which may require ultrasonication and gentle warming to fully dissolve.[1]
For storage, it is advised to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] Always protect the stock solution from light.[1]
Q3: What are the typical working concentrations for this compound in in vitro experiments?
A3: The optimal working concentration of this compound will vary depending on the specific experimental system, including the cell type, the expression levels of NMDA receptors, and the concentration of glutamate and co-agonists in the medium. As a starting point, a concentration of 20 μM has been used in cell-based assays with Arabidopsis to induce a partially agravitropic pattern in root architecture.[1] For electrophysiological studies in rat spinal cord slices, a concentration of 0.1 μM was effective in preventing the inhibition of MOR internalization by NMDA.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q4: What is known about the off-target effects of this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to variability in results.
Issue 1: Inconsistent or lower-than-expected antagonist activity.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage of stock solutions (-80°C for long-term, -20°C for short-term, protected from light).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh working solutions for each experiment. |
| Suboptimal Working Concentration | Perform a dose-response experiment to determine the IC50 for your specific cell line or tissue preparation. The effective concentration can be influenced by the density of NMDA receptors and the concentration of competing glutamate. |
| Variability in NMDA Receptor Subunit Expression | The subunit composition of NMDA receptors (e.g., different GluN2 subunits) can vary between cell lines, tissues, and developmental stages, affecting the potency of this compound. Characterize the NMDA receptor subunit expression in your experimental model. |
| Presence of High Concentrations of Glutamate | As a competitive antagonist, the efficacy of this compound is dependent on the concentration of the agonist (glutamate). If your cell culture medium or buffer contains high levels of glutamate, you may need to use a higher concentration of this compound. Consider using a defined, low-glutamate medium for your experiments. |
| pH of the Experimental Buffer | The binding of ligands to the NMDA receptor can be pH-sensitive. Ensure that the pH of your experimental buffer is physiological and consistently maintained throughout the experiment. |
Issue 2: Poor solubility of this compound in aqueous solutions.
| Potential Cause | Troubleshooting Step |
| Precipitation of the Compound | This compound has limited solubility in aqueous buffers. When preparing working solutions from a DMSO stock, ensure that the final concentration of DMSO is kept low (typically <0.5%) to avoid precipitation. It is recommended to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. Visually inspect the final solution for any signs of precipitation. |
| Incorrect Solvent for Stock Solution | Use 100% DMSO for preparing the initial high-concentration stock solution.[1] Attempting to dissolve the compound directly in aqueous buffers will likely result in poor solubility. |
Issue 3: Observed cellular toxicity or unexpected biological effects.
| Potential Cause | Troubleshooting Step |
| Off-target Effects | While this compound is selective, off-target effects cannot be entirely ruled out.[1] To investigate this, consider using another NMDA receptor antagonist with a different chemical structure as a control. If the unexpected effect is not replicated with the alternative antagonist, it may suggest an off-target effect of this compound. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your working solution is at a non-toxic level for your specific cell type (typically below 0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent alone. |
| Excitotoxicity in Control Cultures | In neuronal cultures, spontaneous activity can lead to glutamate release and subsequent excitotoxicity. The application of an NMDA receptor antagonist like this compound could paradoxically appear to have a "protective" effect that is not related to the specific pathway under investigation. Ensure your baseline culture conditions are optimized to minimize excitotoxicity. |
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Reference |
| Molecular Weight | 420.19 g/mol | [1] |
| Solubility in DMSO | 50 mg/mL (119.00 mM) | [1] |
| Stock Solution Storage (-80°C) | Up to 6 months (protected from light) | [1] |
| Stock Solution Storage (-20°C) | Up to 1 month (protected from light) | [1] |
Table 2: Exemplary Working Concentrations of this compound
| Application | Concentration | Experimental System | Reference |
| Cell-based Assay | 20 μM | Arabidopsis thaliana root growth | [1] |
| Electrophysiology | 0.1 μM | Rat spinal cord slices | [2] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Ultrasonicator
-
Water bath or heating block
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL (119 mM).
-
To aid dissolution, sonicate the solution for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Caption: Workflow for preparing and storing this compound stock solutions.
Signaling Pathway: NMDA Receptor Antagonism
The following diagram illustrates the mechanism of competitive antagonism by this compound at the NMDA receptor.
Caption: Competitive antagonism of the NMDA receptor by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
Technical Support Center: Refining SDZ 220-040 Dosage for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing SDZ 220-040 in long-term experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with selectivity for the GluN2B subunit.[1][2] It functions by blocking the glutamate (B1630785) binding site on the NMDA receptor, thereby inhibiting its activation. This action modulates excitatory neurotransmission in the central nervous system. This compound has been designed to be brain-penetrant, making it suitable for in vivo studies targeting neurological processes.[1][2]
Q2: What are the potential therapeutic applications of this compound explored in preclinical studies?
A2: Preclinical research suggests several potential applications for this compound, including:
-
Neuroprotection: It has shown protective effects in models of focal ischemia.[1][2]
-
Anticonvulsant Activity: The compound has demonstrated efficacy in rodent models of seizures.[1][2]
Q3: What is a recommended starting dose for this compound in a long-term in vivo study in rodents?
A3: Based on preclinical data, a starting intraperitoneal (i.p.) dose of 10 mg/kg has been used in mice to elicit a behavioral response. However, for long-term studies, it is crucial to perform a dose-response study to determine the minimal effective dose and the maximum tolerated dose in your specific model and species. Chronic administration may necessitate dose adjustments.
Q4: How frequently should this compound be administered in a long-term study?
Q5: What are the common side effects observed with this compound in animal models, and how can they be managed?
A5: As an NMDA receptor antagonist, this compound can induce behavioral side effects, particularly at higher doses. These may include:
To manage these, consider the following:
-
Dose Reduction: Use the lowest effective dose.
-
Acclimation: Allow for a period of habituation to the dosing procedure and environment.
-
Monitoring: Closely monitor animals for the severity and duration of side effects. If adverse effects are severe or persistent, a reduction in dose or a change in the dosing schedule may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy in a Long-Term Study | 1. Inadequate Dose: The dose may be too low to achieve the desired therapeutic effect over a prolonged period. 2. Pharmacokinetic Issues: The dosing frequency may be insufficient to maintain adequate plasma and brain concentrations. 3. Tolerance: Chronic exposure to an NMDA receptor antagonist may lead to the development of tolerance. | 1. Conduct a Dose-Response Study: Determine the optimal dose for your specific endpoint in a short-term experiment before initiating a long-term study. 2. Perform Pharmacokinetic Analysis: Measure plasma and brain levels of this compound at various time points after administration to determine its half-life and inform your dosing schedule. 3. Evaluate Tolerance: In a pilot long-term study, assess whether the effect of a given dose diminishes over time. If tolerance develops, a modified dosing strategy (e.g., intermittent dosing) may be required. |
| Severe or Persistent Side Effects (Sedation, Ataxia) | 1. Dose is too high: The administered dose exceeds the therapeutic window for your specific model. 2. Metabolic Issues: Impaired metabolism or clearance of the compound in the study animals. | 1. Reduce the Dose: Start with a lower dose and titrate upwards to find a balance between efficacy and side effects. 2. Monitor Animal Health: Regularly assess the overall health of the animals, including body weight and general behavior. If signs of toxicity are observed, discontinue treatment and consult with a veterinarian. |
| Variability in Experimental Results | 1. Inconsistent Dosing Technique: Variations in the administration of the compound. 2. Biological Variability: Differences in individual animal responses to the drug. 3. Environmental Stressors: External factors affecting the animals' physiology and behavior. | 1. Standardize Protocols: Ensure all personnel are trained and adhere to a standardized protocol for drug formulation and administration. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. 3. Control Environmental Conditions: Maintain consistent housing, handling, and testing conditions throughout the study. |
Experimental Protocols
Protocol 1: Dose-Finding Study for Long-Term Administration
-
Objective: To determine the optimal dose range of this compound for a long-term efficacy study.
-
Animals: Use the same species, strain, and age of animals as planned for the main study.
-
Groups:
-
Vehicle control (e.g., saline or the vehicle used to dissolve this compound).
-
At least 3-4 dose levels of this compound (e.g., 3, 10, 30 mg/kg, i.p.).
-
-
Procedure:
-
Administer a single dose of this compound or vehicle.
-
Monitor animals for a defined period (e.g., 24-48 hours) for:
-
The desired therapeutic effect (using a relevant behavioral or physiological endpoint).
-
The onset, severity, and duration of any adverse effects (e.g., sedation, ataxia).
-
-
Establish a dose-response curve for both efficacy and side effects.
-
-
Outcome: Identify the minimal effective dose (MED) and the maximum tolerated dose (MTD) to guide dose selection for the long-term study.
Protocol 2: Pilot Pharmacokinetic Study
-
Objective: To determine the basic pharmacokinetic parameters of this compound in the target species.
-
Animals: A small cohort of the same animal model to be used in the long-term study.
-
Procedure:
-
Administer a single dose of this compound at a dose determined from the dose-finding study.
-
Collect blood samples at multiple time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-administration.
-
If feasible and relevant, collect brain tissue at the same time points from different cohorts of animals.
-
Analyze plasma and brain tissue concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Elimination half-life (t1/2)
-
Area under the curve (AUC)
-
-
Outcome: The pharmacokinetic data will inform the optimal dosing frequency required to maintain therapeutic concentrations throughout the long-term study.
Visualizations
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: Workflow for refining this compound dosage for long-term studies.
Caption: Logical flowchart for troubleshooting common issues in long-term studies.
References
best practices for storing and handling SDZ 220-040
Welcome to the technical support center for SDZ 220-040. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pKi of 8.5.[1] It specifically targets the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor. By competing with glutamate, this compound prevents the activation of the receptor, thereby inhibiting the influx of calcium ions into the neuron. This action makes it a valuable tool for studying the physiological and pathological roles of the NMDA receptor in the central nervous system.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage of the solid compound, it is recommended to store it at room temperature.[2][3][4] Once reconstituted in a solvent, the storage requirements change.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, this compound can be dissolved in DMSO, where it is soluble up to 100 mM.[2][3] It is slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml) and aqueous solutions (0.1-1 mg/ml).[5] For most applications, a high-concentration stock solution in DMSO is prepared first and then diluted to the final working concentration in the experimental buffer.
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution depends on the storage conditions. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is important to protect solutions from light.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1] The stability of the compound in aqueous experimental buffers over long periods has not been extensively reported, so it is best to prepare fresh dilutions for each experiment.
Troubleshooting Guide
Q5: I am not observing the expected antagonist effect in my experiment. What could be the issue?
A5: Several factors could contribute to a lack of effect:
-
Improper Storage: Verify that the compound and its solutions have been stored according to the recommended guidelines. Prolonged storage at inappropriate temperatures or exposure to light can degrade the compound.
-
Incorrect Concentration: Double-check the calculations for your dilutions. Ensure that the final concentration in your assay is sufficient to compete with the agonist.
-
Agonist Concentration: The effectiveness of a competitive antagonist is dependent on the concentration of the agonist (glutamate). If the glutamate concentration in your system is too high, it may outcompete this compound. Consider performing a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
pH of the Buffer: The binding of ligands to the NMDA receptor can be sensitive to pH. Ensure your experimental buffer is within the optimal pH range for your assay.
-
Cell/Tissue Health: The responsiveness of the NMDA receptors can be affected by the health of the cells or tissue preparation. Ensure your experimental model is viable and healthy.
Q6: I am seeing precipitation of the compound in my aqueous experimental buffer. How can I resolve this?
A6: this compound has limited solubility in aqueous solutions.[5] If you observe precipitation, consider the following:
-
Lower the Final Concentration: You may be exceeding the solubility limit of the compound in your buffer. Try using a lower final concentration.
-
Increase the DMSO Concentration: A small percentage of DMSO in the final working solution can help to keep the compound dissolved. However, be mindful that high concentrations of DMSO can have their own effects on biological systems. It is crucial to include a vehicle control in your experiments.
-
Sonication: Briefly sonicating the solution may help to dissolve any precipitate.
-
Fresh Dilutions: Prepare fresh dilutions from your DMSO stock solution immediately before each experiment.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | Room Temperature | As per manufacturer | - |
| In Solvent | 4°C | Short-term | Protect from light[1] |
| -20°C | Up to 1 month | Protect from light[1] | |
| -80°C | Up to 6 months | Protect from light[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Up to 100 mM[2][3] |
| Acetonitrile | 0.1 - 1 mg/ml[5] |
| Aqueous Solutions | 0.1 - 1 mg/ml[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound solid (Molecular Weight: 420.19 g/mol ). For example, to make 1 ml of a 10 mM solution, you would need 4.2019 mg.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the solid compound.
-
Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for In Vitro Cell-Based Assays
-
Cell Culture: Plate your cells of interest (e.g., primary neurons, cell lines expressing NMDA receptors) at an appropriate density and allow them to adhere and grow.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Dilute the stock solution to the desired final concentration in your pre-warmed experimental buffer (e.g., artificial cerebrospinal fluid, cell culture medium). Ensure the final DMSO concentration is consistent across all conditions and include a vehicle control.
-
Pre-incubation: Remove the culture medium from the cells and wash with the experimental buffer. Pre-incubate the cells with the this compound working solution for a predetermined amount of time before adding the agonist. The optimal pre-incubation time should be determined empirically.
-
Agonist Stimulation: Add the NMDA receptor agonist (e.g., glutamate or NMDA) to the cells at the desired concentration.
-
Measurement: Measure the desired downstream effect, such as changes in intracellular calcium concentration, membrane potential, or cell viability, using an appropriate assay.
Visualizations
Caption: A typical experimental workflow for using this compound in a cell-based assay.
Caption: this compound competitively antagonizes glutamate binding to the GluN2 subunit of the NMDA receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tebubio.com [tebubio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
overcoming blood-brain barrier penetration issues with SDZ 220-040
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the AMPA receptor antagonist, SDZ 220-040, with a specific focus on addressing its challenges with blood-brain barrier (BBB) penetration.
Disclaimer: Detailed public information on the blood-brain barrier permeability of this compound is limited. The following guidance is based on established principles and common methodologies used for small molecule CNS drug candidates with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is blood-brain barrier penetration a concern?
A1: this compound is a competitive antagonist of the AMPA receptor, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system (CNS). For this compound to exert its therapeutic effect on CNS targets, it must first cross the highly selective blood-brain barrier. Many small molecule drugs exhibit low CNS efficacy not due to a lack of potency at the target receptor, but due to insufficient concentrations reaching the brain. Therefore, assessing and optimizing BBB penetration is a critical step in its development as a potential CNS therapeutic.
Q2: What are the initial steps to assess the BBB penetration potential of this compound?
A2: A tiered approach is recommended. Start with simple, high-throughput in vitro assays and progress to more complex and resource-intensive in vivo studies.
-
In Silico Prediction: Use computational models to predict physicochemical properties like LogP, topological polar surface area (TPSA), and molecular weight, which are correlated with BBB permeability.
-
In Vitro Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a rapid assessment of passive diffusion.
-
In Vitro Cell-Based Assays: Employ cell models like Caco-2 or MDCK-MDR1 to evaluate both passive permeability and the potential for active efflux by transporters such as P-glycoprotein (P-gp).
-
In Vivo Studies: If in vitro data is promising, proceed to rodent pharmacokinetic studies to directly measure the concentration of this compound in the brain and plasma over time.
Q3: What physicochemical properties are ideal for a CNS drug candidate like this compound?
A3: While there are no absolute rules, general guidelines for favorable CNS penetration include:
-
Molecular Weight: < 400 Da
-
LogP (Lipophilicity): 1.5 - 2.5
-
Topological Polar Surface Area (TPSA): < 70 Ų
-
Hydrogen Bond Donors: ≤ 3
-
Hydrogen Bond Acceptors: ≤ 7
Deviations from these guidelines can often indicate a higher risk of poor BBB penetration.
Q4: What is an efflux ratio and how does it relate to this compound?
A4: The efflux ratio (ER) is determined in cell-based assays (e.g., Caco-2, MDCK-MDR1) by measuring the permeability of a compound in both directions across a cell monolayer: from the apical (blood) side to the basolateral (brain) side (Papp, A-B) and vice versa (Papp, B-A). The ratio is calculated as ER = Papp(B-A) / Papp(A-B).
-
An ER ≈ 1 suggests passive diffusion is the primary mechanism of transport.
-
An ER > 2 strongly indicates that the compound is a substrate for active efflux transporters (like P-gp), which actively pump the compound out of the brain, representing a major obstacle to achieving therapeutic concentrations. If this compound shows a high ER, strategies to circumvent efflux will be necessary.
Troubleshooting Guides
Problem 1: Low efficacy of this compound in an in vivo CNS model despite high in vitro potency.
This common issue often points to poor target engagement in the brain due to insufficient BBB penetration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Passive Permeability | Perform an in vitro PAMPA-BBB assay. | Determine the passive permeability coefficient (Pe). A low Pe (< 2.0 x 10⁻⁶ cm/s) suggests the molecule's intrinsic physicochemical properties are a barrier. |
| Active Efflux by Transporters | Conduct an in vitro MDCK-MDR1 permeability assay to calculate the efflux ratio (ER). | An ER > 2 indicates this compound is likely a substrate for P-gp or other efflux transporters, preventing its accumulation in the brain. |
| Rapid Metabolism | Conduct a pharmacokinetic study in rodents, measuring plasma and brain concentrations over time. | A short plasma half-life and low brain-to-plasma concentration ratio (Kp < 0.1) confirms that the compound is either cleared too quickly or does not effectively cross the BBB. |
| Plasma Protein Binding | Measure the fraction of this compound bound to plasma proteins. | High plasma protein binding (>99%) leaves very little free drug available to diffuse across the BBB. The unbound brain-to-plasma ratio (Kp,uu) is the most relevant measure of brain exposure. |
Illustrative Data: Interpreting Permeability and Efflux
The following table presents hypothetical data for this compound alongside control compounds to illustrate how results from an MDCK-MDR1 assay would be interpreted.
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| Propranolol (High Permeability Control) | 25.1 | 26.3 | 1.05 | High passive permeability, not an efflux substrate. |
| Digoxin (Efflux Substrate Control) | 0.4 | 12.8 | 32.0 | Low permeability, strong P-gp efflux substrate. |
| This compound (Hypothetical) | 0.8 | 9.6 | 12.0 | Low permeability, confirmed P-gp efflux substrate. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro MDCK-MDR1 Bidirectional Permeability Assay
This assay assesses both passive permeability and active transport of a test compound.
1. Cell Culture:
- Culture MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) on Transwell® filter inserts (e.g., 12-well, 0.4 µm pore size) for 21 days to form a confluent, polarized monolayer.
- Monitor the formation of the monolayer by measuring the transepithelial electrical resistance (TEER). A stable TEER value > 200 Ω·cm² indicates monolayer integrity.
2. Permeability Measurement (Apical to Basolateral, A-B):
- Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
- Add the dosing solution containing this compound (e.g., at 10 µM) to the apical (A) donor compartment.
- Add fresh transport buffer to the basolateral (B) receiver compartment.
- Incubate at 37°C with gentle shaking (50 rpm).
- At specified time points (e.g., 30, 60, 90, 120 min), take an aliquot from the receiver compartment. Replace the volume with fresh buffer.
- At the end of the experiment, take a sample from the donor compartment.
3. Permeability Measurement (Basolateral to Apical, B-A):
- Repeat the process, but add the dosing solution to the basolateral (B) compartment and sample from the apical (A) compartment.
4. Sample Analysis & Calculation:
- Quantify the concentration of this compound in all samples using a suitable analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of drug appearance in the receiver compartment.
- A is the surface area of the filter membrane.
- C₀ is the initial concentration in the donor compartment.
- Calculate the Efflux Ratio: ER = Papp(B-A) / Papp(A-B).
Visualizations: Workflows and Concepts
Diagram 1: The Blood-Brain Barrier Challenge
Caption: A diagram illustrating the key obstacles at the blood-brain barrier for a drug like this compound.
Diagram 2: Experimental Workflow for BBB Assessment
Caption: A typical decision-making workflow for evaluating the CNS penetration of a new compound.
Diagram 3: Strategies to Overcome Poor BBB Penetration
Caption: Overview of primary strategies to enhance the blood-brain barrier penetration of a drug candidate.
adjusting SDZ 220-040 protocols for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting protocols for the use of SDZ 220-040 across different cell lines. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2] It functions by binding to the glutamate (B1630785) site on the GluN2B subunit of the NMDA receptor, preventing the binding of the endogenous agonist glutamate.[3][4][5] This blockade inhibits the ion channel's opening, preventing the influx of cations like Ca2+ that would normally occur upon receptor activation.[3][6] Its high affinity is indicated by a pKi of 8.5.[1][2][7] It is important to note that this compound is not a kinase inhibitor; it targets a ligand-gated ion channel.
Q2: How do I determine the optimal working concentration of this compound for my specific cell line?
A2: The optimal concentration of this compound is highly cell-line dependent due to variations in NMDA receptor expression levels and cellular sensitivity. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental endpoint.[8] A typical starting point, if no literature is available, is to test a wide range of concentrations (e.g., from 1 nM to 100 µM). For an initial single-point experiment, a concentration of 2.5 µM has been used in large-scale screens.[9]
Q3: I am not observing the expected biological effect. What are the potential causes?
A3: Several factors could lead to a lack of effect:
-
Low Target Expression: The cell line may not express the NMDA receptor, specifically the GluN2B subunit, at sufficient levels.[10] It is recommended to verify the expression of GluN1 and GluN2 subunits using techniques like Western blotting or qPCR.
-
Poor Cell Permeability: While designed to cross the blood-brain barrier, its permeability can vary between different cell types in vitro.[3]
-
Suboptimal Concentration: The concentration used may be too low to elicit a response. An empirical dose-response curve is necessary to determine the effective concentration range for your cells.[11]
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to compound degradation. Prepare fresh dilutions from a properly stored stock for each experiment.[12]
Q4: How can I confirm that my cell line is a suitable model for studying this compound?
A4: To validate your cell line, you should first confirm the expression of the target protein, the NMDA receptor. Specifically, verify the presence of both the essential GluN1 subunit and the targeted GluN2B subunit.[4] The most common method for this is Western blotting. If the receptor is present, you can then perform functional assays, such as measuring calcium influx in response to an NMDA receptor agonist (like glutamate and glycine) and demonstrating that this response is blocked by this compound.
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: Most small molecule inhibitors are soluble in organic solvents like DMSO.[12] It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.[12] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low (typically <0.1%) and consistent across all treatments, including a vehicle-only control.
II. Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak Biological Effect | 1. Low Target Expression: The cell line lacks sufficient levels of the GluN2B-containing NMDA receptor.[10] | 1. Verify Target Expression: Perform Western blot or qPCR to assess GluN1 and GluN2B subunit protein or mRNA levels. Select a different cell line with confirmed target expression if necessary.[10] |
| 2. Suboptimal Concentration: The concentration of this compound is below the effective range for the cell line. | 2. Perform Dose-Response: Conduct a cell viability or functional assay across a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50. | |
| 3. Compound Instability: The compound has degraded due to improper storage or handling.[12] | 3. Use Fresh Aliquots: Prepare fresh working solutions from a new, single-use aliquot of the stock solution for each experiment. Ensure stock solutions are stored properly at -20°C or -80°C.[12] | |
| High Cellular Toxicity | 1. Concentration Too High: The concentration used is well above the IC50 and is causing off-target toxicity. | 1. Use Lowest Effective Dose: Titrate the inhibitor to find the lowest concentration that achieves the desired on-target effect.[10] |
| 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.[12] | 2. Check Vehicle Control: Ensure the final solvent concentration is below 0.1% and that a vehicle-only control is included to assess solvent-specific toxicity. | |
| Inconsistent or Irreproducible Results | 1. Experimental Variability: Inconsistencies in cell seeding density, passage number, or treatment duration.[11] | 1. Standardize Procedures: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding and treatment times.[13] |
| 2. Cell Line Instability: Genetic drift or changes in protein expression in the cell line over time. | 2. Use Early Passage Cells: Thaw a fresh vial of low-passage cells from a validated cell bank periodically. |
III. Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| CAS Number | 174575-40-7 | [1] |
| Molecular Formula | C₁₆H₁₆Cl₂NO₆P | [1] |
| Molecular Weight | 420.19 g/mol | [1] |
| Target | NMDA Receptor (GluN2B subunit) | [3][5] |
| Mechanism of Action | Competitive Antagonist | [1][2] |
| Binding Affinity (pKi) | 8.5 | [1][7] |
Table 2: Example of Cell Viability Variation in Response to this compound
This table summarizes publicly available data from the DepMap portal, showing the relative viability of different human cancer cell lines after treatment with 2.5 µM of this compound. This highlights the importance of empirical testing for each cell line.
| Cell Line | Cancer Type | Relative Viability at 2.5 µM | Data Source |
| A549 | Lung Carcinoma | 0.85 | [9] |
| MCF7 | Breast Adenocarcinoma | 0.92 | [9] |
| PC-3 | Prostate Adenocarcinoma | 0.91 | [9] |
| U-87 MG | Glioblastoma | 0.79 | [9] |
| LN-229 | Glioblastoma | 0.81 | [9][14] |
Viability is relative to control (DMSO treated) cells. A value of 1.0 indicates no effect on viability.
IV. Key Experimental Protocols
Protocol 1: Determining the IC50 of this compound via Cell Viability Assay
This protocol describes a general method to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere and grow for 24 hours.[12]
-
Prepare Serial Dilutions: Prepare a series of 2x concentrated solutions of this compound in culture medium by serial dilution from your stock. Also, prepare a 2x concentrated vehicle control (medium with the same percentage of DMSO).
-
Inhibitor Treatment: Remove the old medium from the cells and add 100 µL of the freshly prepared this compound dilutions or vehicle control to the appropriate wells. This will bring the drug concentrations to the final 1x desired values. It is recommended to test each concentration in triplicate.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Use a non-linear regression (four-parameter logistic curve) to fit the data and calculate the IC50 value.[15]
-
Protocol 2: Verifying NMDA Receptor Subunit Expression by Western Blot
This protocol confirms the presence of the target protein in your cell line.
Materials:
-
Cell pellets from your target cell line(s) and a positive control cell line (if available)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-GluN1, anti-GluN2B)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-GluN2B) overnight at 4°C, using the dilution recommended by the manufacturer.
-
Wash the membrane thoroughly with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the resulting bands. The presence of a band at the correct molecular weight for the GluN2B subunit indicates target expression. Re-probe the membrane for a loading control to ensure equal protein loading across lanes.
V. Mandatory Visualizations
Caption: Mechanism of this compound as a competitive antagonist at the NMDA receptor.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. This compound | CAS 174575-40-7 | SDZ220040 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. EMDB-21677: GluN1b-GluN2B NMDA receptor in complex with this compound and L689,... - Yorodumi [pdbj.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. SDZ-220-040 DepMap Compound Summary [depmap.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SDZ 220-040 and Other NMDA Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NMDA receptor antagonist SDZ 220-040 with other key antagonists. This document summarizes performance based on experimental data, details experimental methodologies, and visualizes key pathways to aid in the selection of appropriate compounds for research.
The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity and neuronal function. Its overactivation, however, is implicated in a range of neurological disorders, making NMDA receptor antagonists a significant area of therapeutic research. This guide focuses on this compound, a potent competitive antagonist, and compares its pharmacological profile to other well-characterized NMDA receptor antagonists with different mechanisms of action: the uncompetitive channel blockers MK-801 and ketamine, and the allosteric modulator ifenprodil.
Mechanism of Action: A Diversity of Approaches
NMDA receptor antagonists can be broadly categorized based on their binding site and mechanism of inhibition.
-
Competitive Antagonists (e.g., this compound): These compounds bind to the glutamate (B1630785) recognition site on the GluN2 subunit of the NMDA receptor, directly competing with the endogenous agonist glutamate. This prevents the conformational change required for channel activation. This compound is noted for its high potency and selectivity as a competitive antagonist.[1]
-
Uncompetitive Channel Blockers (e.g., MK-801, Ketamine): These antagonists bind to a site within the ion channel pore of the NMDA receptor, physically occluding the passage of ions. Their action is "use-dependent," meaning the channel must first be opened by the binding of both glutamate and a co-agonist (glycine or D-serine) for the blocker to gain access to its binding site. MK-801 exhibits a very high affinity and slow off-rate, leading to a prolonged blockade.[2][3] Ketamine has a lower affinity and faster kinetics compared to MK-801.[4]
-
Allosteric Modulators (e.g., Ifenprodil): These molecules bind to a regulatory site on the receptor, distinct from the agonist binding site or the ion channel pore. Ifenprodil selectively targets the interface between the GluN1 and GluN2B subunits, inducing a conformational change that reduces the probability of channel opening. This provides a mechanism for subtype-selective antagonism.
Below is a diagram illustrating the different binding sites of these antagonist classes on the NMDA receptor.
References
A Comparative Guide to SDZ 220-040 and Ifenprodil for GluN2B Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent antagonists of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor: SDZ 220-040 and ifenprodil (B1662929). The NMDA receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel composed of two GluN1 subunits and two GluN2 subunits. The GluN2B subunit, in particular, is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. Understanding the distinct pharmacological profiles of this compound and ifenprodil is crucial for selecting the appropriate tool for preclinical research and for guiding the development of novel neuroprotective and therapeutic agents.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and ifenprodil lies in their mechanism of antagonism. This compound is a competitive antagonist , binding directly to the glutamate (B1630785) recognition site on the GluN2B subunit.[1][2] This direct competition with the endogenous agonist, glutamate, prevents the conformational changes necessary for ion channel opening.
In contrast, ifenprodil is a non-competitive, allosteric inhibitor .[1][3] It binds to a distinct site at the interface of the GluN1 and GluN2B amino-terminal domains (ATDs).[1][2] This binding event induces a conformational change that reduces the probability of channel opening without directly competing with glutamate.[3]
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative data for this compound and ifenprodil based on available preclinical data. It is important to note that direct head-to-head comparative studies are limited, and thus, data from different experimental settings should be interpreted with caution.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | This compound | Ifenprodil | Experimental System |
| Binding Affinity (Ki) | ~6.3 nM[1] | 5.4 - 33.5 nM[2][4] | Recombinant human/rat receptors, rodent brain membranes |
| pKi | 8.5 | - | Mammalian NMDA receptor |
| IC50 | - | 0.17 - 0.88 µM (NMDA-evoked currents) | Rat cultured cortical neurons |
| Selectivity | High for GluN2B | ~400-fold higher for GluN2B over GluN2A[1] | Recombinant receptors |
Table 2: In Vivo Preclinical Profile
| Feature | This compound | Ifenprodil | Key Findings |
| Blood-Brain Barrier Penetration | Yes[5] | Yes | Both compounds are centrally active. |
| Neuroprotective Effects | Protection against focal ischemia[5] | Neuroprotective in various models of neuronal injury.[6] | Both show promise in models of ischemic brain damage. |
| Anticonvulsant Effects | Yes[5] | Yes[7] | Both demonstrate anticonvulsant properties. |
| Behavioral Effects | Can induce sedation, ataxia, and psychotomimetic effects.[5] | Can modulate locomotor activity.[6] | Side effect profiles may differ. |
| Pharmacokinetics | - | Fast biotransformation noted in preclinical models.[8] | Limited comparative pharmacokinetic data available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize GluN2B antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the GluN2B receptor.
References
- 1. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US12121526B2 - Targeting NCCA-ATP channel for organ protection following ischemic episode - Google Patents [patents.google.com]
- 8. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NMDA Receptor Antagonists: SDZ 220-040 vs. MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: SDZ 220-040 and MK-801 (dizocilpine). The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their preclinical studies by offering a comprehensive overview of their respective mechanisms of action, receptor binding profiles, and in vivo effects, supported by experimental data and detailed methodologies.
Introduction
This compound and MK-801 are both potent antagonists of the NMDA receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. However, they exhibit distinct mechanisms of action and pharmacological profiles, leading to different applications and therapeutic windows in preclinical research. MK-801, a non-competitive open-channel blocker, has been extensively used to model psychosis and other neurological conditions but is associated with significant neurotoxicity and psychotomimetic effects. In contrast, this compound, a competitive antagonist with selectivity for the GluN2B subunit, has been investigated for its neuroprotective, anticonvulsant, and analgesic properties with a potentially more favorable safety profile.
Mechanism of Action
The fundamental difference between this compound and MK-801 lies in their interaction with the NMDA receptor complex.
This compound is a competitive antagonist . It binds to the glutamate recognition site on the GluN2B subunit of the NMDA receptor. This binding prevents the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting ion channel opening. Structural studies have shown that the binding of this compound to the GluN2B ligand-binding domain induces a conformational change that stabilizes the closed state of the ion channel.
MK-801 is a non-competitive, open-channel blocker . Its binding site is located within the ion channel pore of the NMDA receptor, at the phencyclidine (PCP) site. MK-801 can only access its binding site when the channel is in an open state, meaning the receptor must first be activated by both glutamate and a co-agonist (glycine or D-serine). Once bound, MK-801 physically occludes the channel, preventing the influx of ions such as Ca2+. Its high affinity and slow dissociation rate (long dwell time) contribute to its potent and long-lasting effects, but also to its associated neurotoxicity.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for this compound and MK-801 based on available experimental data.
Table 1: Receptor Binding Affinity
| Compound | Target | Assay Type | Preparation | Radioligand | Affinity (Ki/Kd) | Citation(s) |
| This compound | NMDA Receptor | Competitive Binding | Not Specified | Not Specified | pKi = 8.5 (~3.16 nM) | [2] |
| MK-801 | NMDA Receptor | Radioligand Binding | Rat brain membranes | [3H]MK-801 | Ki = 30.5 nM | [3] |
| NMDA Receptor | Radioligand Binding | Rat brain membranes | [3H]MK-801 | Kd = 37.2 nM | [3] | |
| NMDA Receptor | Radioligand Binding | Rat cerebral cortical membranes | [3H]MK-801 | Kd = 6.3 nM |
Table 2: In Vitro Potency (IC50)
| Compound | Receptor Subtype | Assay | IC50 | Citation(s) |
| MK-801 | NR1/NR2A | Electrophysiology | 14 nM | |
| NR1/NR2B | Electrophysiology | 9 nM | ||
| NR1/NR2C | Electrophysiology | 38 nM | ||
| NR1/NR2D | Electrophysiology | 32 nM | ||
| This compound | Data not available in a directly comparable format |
Table 3: In Vivo Effects (Preclinical Models)
| Effect | Model | Species | This compound Dose/Effect | MK-801 Dose/Effect | Citation(s) |
| Neuroprotection | Focal Ischemia | Rat | Protective | Protective | [4] |
| Anticonvulsant | Various | Rat | Effective | Effective | [4] |
| Analgesia | Neuropathic Pain | Rat | Attenuates pain | Can induce hyperalgesia at certain doses | [4] |
| Psychotomimetic-like Effects | Prepulse Inhibition | Rat | Disrupts PPI | Disrupts PPI | [4] |
| Locomotor Activity | Open Field | Mouse/Rat | Not specified | Dose-dependent hyperlocomotion and stereotypy | |
| Cognitive Impairment | Various | Rat | Can cause sedation and ataxia | Induces deficits in learning and memory | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for the NMDA receptor.
-
Membrane Preparation: Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA).
-
Assay Incubation: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a radiolabeled NMDA receptor ligand (e.g., [3H]MK-801 for the PCP site or a competitive radioligand for the glutamate site) and varying concentrations of the unlabeled test compound (this compound or MK-801).
-
Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known non-radiolabeled ligand to determine non-specific binding.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the measurement of NMDA receptor currents to determine the functional antagonism of this compound or MK-801.
-
Cell Culture: HEK293 cells are transiently or stably transfected to express specific NMDA receptor subunit combinations (e.g., GluN1/GluN2B).
-
Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution containing a cesium-based salt to block potassium channels.
-
Recording: A single transfected cell is identified, and a high-resistance "giga-seal" is formed between the patch pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Drug Application: The cell is voltage-clamped at a negative holding potential (e.g., -60 mV). NMDA receptor currents are elicited by rapid application of glutamate and a co-agonist. The antagonist (this compound or MK-801) is then co-applied with the agonists to measure the degree of inhibition.
-
Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. The peak current amplitude in the presence of the antagonist is compared to the control current to determine the percentage of inhibition. IC50 values are determined by plotting the percentage of inhibition against a range of antagonist concentrations.
In Vivo Microdialysis
This protocol allows for the measurement of neurotransmitter levels in the brain of a freely moving animal following the administration of an NMDA receptor antagonist.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., striatum or prefrontal cortex) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate. Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe into the aCSF.
-
Sample Collection: The outflowing aCSF (dialysate) is collected at regular intervals.
-
Drug Administration: this compound or MK-801 is administered systemically (e.g., intraperitoneally).
-
Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine (B1211576), glutamate) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Data Analysis: Changes in neurotransmitter levels following drug administration are expressed as a percentage of the baseline levels.
References
- 1. NMDA-mediated release of glutamate and GABA in the subthalamic nucleus is mediated by dopamine: an in vivo microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo modulation of excitatory amino acid receptors: microdialysis studies on N-methyl-D-aspartate-evoked striatal dopamine release and effects of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SDZ 220-040 and Other NMDA Receptor Antagonists for Neuroprotection in Ischemic Stroke
For researchers and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of SDZ 220-040, a competitive NMDA receptor antagonist, with other key antagonists. This analysis is supported by preclinical data from rodent models of focal cerebral ischemia.
This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a particular affinity for the GluN2B subunit.[1][2] This selectivity is believed to contribute to its neuroprotective effects by mitigating the excitotoxic cascade initiated by excessive glutamate (B1630785) release during ischemic events, such as stroke.[1][3] The primary mechanism of action involves blocking the ion channel of the NMDA receptor, thereby preventing the massive influx of calcium ions that leads to neuronal cell death.[2]
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes the neuroprotective effects of this compound in comparison to other notable NMDA receptor antagonists in a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO). The data highlights the reduction in infarct volume, a key indicator of neuroprotection.
| Compound | Class | Target Subunit(s) | Animal Model | Administration Route & Dose | Infarct Volume Reduction (%) | Reference |
| This compound | Competitive Antagonist | GluN2B | Rat, MCAO | Intravenous | Data not available in direct comparative studies | [1] |
| MK-801 (Dizocilpine) | Non-competitive Antagonist | Open-channel blocker | Rat, MCAO | Intravenous, 0.5 mg/kg | ~32% (cortical) | [4] |
| Selfotel (CGS-19755) | Competitive Antagonist | GluN2A | Rat, MCAO | Intravenous | Efficacy shown in preclinical models, but clinical trials terminated | [2] |
| Gavestinel (GV150526) | Glycine-site Antagonist | GluN1 | Rat, MCAO | Intravenous | Preclinical efficacy, but failed in clinical trials | [5] |
| Ifenprodil | Non-competitive Antagonist | GluN2B | Rat, MCAO | Intraperitoneal | Preclinical efficacy, but limited by poor bioavailability | [1][2] |
Note: Direct head-to-head quantitative comparisons of this compound with other antagonists in the same study are limited in the currently available literature. The data for MK-801 is provided as a representative example of neuroprotection observed in a similar model.
Experimental Protocols
The most common experimental model used to evaluate the neuroprotective effects of these compounds is the transient middle cerebral artery occlusion (MCAO) model in rats.
Middle Cerebral Artery Occlusion (MCAO) Protocol in Rats
This surgical procedure simulates a focal ischemic stroke.
Procedure Details:
-
Anesthesia: Rats are anesthetized, typically with isoflurane.
-
Surgical Preparation: A midline incision is made in the neck to expose the carotid artery bifurcation.
-
Occlusion: A nylon monofilament is inserted into the internal carotid artery and advanced to the origin of the middle cerebral artery to induce ischemia.
-
Drug Administration: this compound or a comparator drug is administered, often intravenously, at a predetermined time relative to the onset of ischemia or reperfusion.
-
Reperfusion: After a set duration of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
Assessment: Neurological deficits are scored at various time points post-reperfusion. After a set survival period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.
Signaling Pathway of Neuroprotection
The neuroprotective effect of this compound is mediated by its antagonism of the NMDA receptor, which is a key player in the excitotoxicity cascade.
During an ischemic event, the lack of oxygen and glucose leads to excessive release of the excitatory neurotransmitter glutamate. This overstimulates NMDA receptors, particularly those containing the GluN2B subunit. The subsequent massive influx of calcium ions triggers a cascade of detrimental downstream events, including the activation of proteases and lipases, increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death. This compound, by competitively blocking the glutamate binding site on the NMDA receptor, prevents this cascade from being initiated, thereby protecting neurons from ischemic damage.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptors in Stroke: Pathways and Potential Treatments - The Journal of Undergraduate Research [rochester.edu]
- 4. The α2δ-1-NMDA receptor complex and its potential as a therapeutic target for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low dose L-NAME reduces infarct volume in the rat MCAO/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of SDZ 220-040's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SDZ 220-040, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, with other alternative compounds. The information presented herein is supported by experimental data to facilitate an objective evaluation of its mechanism of action and performance.
Mechanism of Action of this compound
This compound functions as a selective and potent competitive antagonist at the glutamate (B1630785) binding site of the GluN2B subunit of the NMDA receptor.[1][2][3][4][5][6][7] The binding of this compound to this site induces a conformational change in the ligand-binding domain (LBD), causing the "clamshell" structure to open by approximately 23 degrees.[7] This structural alteration prevents the proper tension required to open the ion channel, effectively blocking the influx of calcium ions (Ca2+) and subsequent downstream signaling cascades that can lead to excitotoxicity.[3][7]
Comparative Analysis of NMDA Receptor Antagonists
The following table summarizes the quantitative data for this compound and a selection of alternative NMDA receptor antagonists, categorized by their mechanism of action.
| Compound | Mechanism of Action | Target Subunit(s) | Binding Affinity (pKi) | Effect on LBD Clamshell Opening | Key Features |
| This compound | Competitive Antagonist | GluN2B | 8.5[2][4][5] | ~23°[7] | Readily crosses the blood-brain barrier; demonstrates anticonvulsant and neuroprotective effects.[3][6] |
| L-689,560 | Competitive Antagonist | GluN1 (glycine site) | - | ~28°[7] | Selective for the glycine (B1666218) binding site on the GluN1 subunit. |
| MK-801 | Non-competitive Antagonist (Open-Channel Blocker) | - | - | - | Blocks the open ion channel, preventing ion influx; has neuroprotective effects.[3] |
| Ketamine | Non-competitive Antagonist (Open-Channel Blocker) | - | - | - | Anesthetic and antidepressant with rapid action.[7] |
| Ifenprodil | Negative Allosteric Modulator | GluN1/GluN2B Interface | - | - | Binds to the interface between GluN1 and GluN2B subunits, reducing channel opening probability.[3][6] |
| Radiprodil | Negative Allosteric Modulator | GluN2B | - | - | Selective for the GluN2B subunit with a profile of low side effects, though bioavailability can be a challenge.[3][6] |
Experimental Protocols
Detailed below are generalized methodologies for key experiments used in the characterization and cross-validation of NMDA receptor antagonists like this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound to the NMDA receptor.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus) known to have high densities of NMDA receptors.
-
Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled ligand that specifically binds to the target site (e.g., [3H]CGP 39653 for the glutamate binding site on GluN2 subunits).
-
Competition: In parallel, incubate the membranes and radioligand with increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Electrophysiology (Patch-Clamp)
Objective: To functionally characterize the effect of a compound on NMDA receptor-mediated currents.
Methodology:
-
Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subunit combinations.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from these cells. Clamp the membrane potential at a negative holding potential (e.g., -60 mV).
-
Agonist Application: Apply an NMDA receptor agonist (e.g., glutamate and glycine) to elicit an inward current.
-
Antagonist Application: Co-apply the test compound (e.g., this compound) with the agonists at various concentrations.
-
Data Acquisition: Record the changes in the amplitude of the NMDA receptor-mediated current in the presence of the antagonist.
-
Data Analysis: Generate a concentration-response curve by plotting the percentage inhibition of the agonist-induced current against the antagonist concentration to determine the IC50.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of the NMDA receptor, the mechanism of competitive antagonism by this compound, and a typical experimental workflow for cross-validation.
Caption: NMDA Receptor Signaling Pathway and Inhibition by this compound.
Caption: Mechanism of Competitive Antagonism by this compound.
Caption: Experimental Workflow for Cross-Validation of an NMDA Receptor Antagonist.
References
- 1. EMDB-21677: GluN1b-GluN2B NMDA receptor in complex with this compound and L689,... - Yorodumi [pdbj.org]
- 2. This compound | CAS 174575-40-7 | SDZ220040 | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of SDZ 220-040 and Other Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the N-methyl-D-aspartate (NMDA) receptor antagonist SDZ 220-040 and a selection of other compounds, primarily platelet-activating factor (PAF) receptor antagonists. Due to the distinct mechanisms of action and therapeutic targets, this comparison is presented to highlight their individual in vivo activities in relevant preclinical models.
Data Presentation: Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound and comparator compounds in various animal models. It is important to note that direct head-to-head comparisons in the same experimental models are not commonly found in the available literature, reflecting their different pharmacological classes.
| Compound | Class | Animal Model | Indication/Endpoint Measured | Efficacy Data |
| This compound | GluN2B-selective NMDA Receptor Antagonist | Rats | Neurological Disorders | Preclinical studies have shown it to be effective in disrupting prepulse inhibition, possessing anticonvulsant effects, offering protection against focal ischemia, and attenuating neuropathic pain.[1][2] It is designed to readily cross the blood-brain barrier.[1][2] Specific ED50 values are not readily available in the public domain. |
| WEB 2086 (Apafant) | PAF Receptor Antagonist | Anesthetized Rats | PAF-induced Hypotension | ED50 = 0.052 mg/kg (i.v.) for reversal of hypotension. |
| Anesthetized Guinea Pigs | PAF-induced effects | Dose-dependently inhibits platelet accumulation, bronchoconstriction, systemic hypotension, and lethality at doses of 0.01 to 0.5 mg/kg (i.v.). | ||
| Lexipafant (B1675196) | PAF Receptor Antagonist | Rats with Acute Hemorrhagic Pancreatitis | Pancreatic Microvascular Endothelial Barrier Dysfunction | Pretreatment significantly reduced the increase in pancreatic endothelial barrier dysfunction and leukocyte recruitment.[3] |
| Rats with Acute Necrotizing Pancreatitis | Bacterial Translocation | Decreased bacterial spread to distant sites. | ||
| Human Clinical Trials | Acute Pancreatitis | Some studies have shown a beneficial effect on the clinical course and a reduction in the inflammatory response.[4] However, other trials failed to show a survival benefit in severe necrotizing pancreatitis.[5] | ||
| Ginkgolide B | PAF Receptor Antagonist, Neuroprotective Agent | Mice with LPS-induced Neuroinflammation | Neuroinflammation | Alleviated the inflammatory response and activation of microglial cells. |
| Rats with White Matter Lesions | Oligodendrocyte Differentiation and Survival | Promoted oligodendrocyte precursor cell differentiation and survival. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established methods in the field.
Middle Cerebral Artery Occlusion (MCAO) in Rats (Model for Focal Ischemia)
This model is widely used to evaluate the neuroprotective effects of compounds like this compound.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A silicone-coated nylon suture is introduced into the ICA through an incision in the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).[6][7]
-
Occlusion and Reperfusion: The suture is left in place for a defined period (e.g., 60 or 90 minutes) to induce transient focal ischemia. For reperfusion, the suture is withdrawn.[8]
-
Neurological Assessment: Neurological deficits are evaluated at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.[6]
PAF-Induced Hypotension in Guinea Pigs
This model is used to assess the in vivo efficacy of PAF receptor antagonists like WEB 2086.
-
Animal Preparation: Guinea pigs are anesthetized, and their trachea is cannulated for artificial ventilation. The jugular vein and carotid artery are cannulated for drug administration and blood pressure monitoring, respectively.[9]
-
Induction of Hypotension: A bolus intravenous injection of platelet-activating factor (PAF) at a specific dose (e.g., 250 ng/kg) is administered to induce a rapid and significant drop in mean arterial blood pressure.
-
Compound Administration: The test compound (e.g., WEB 2086) is administered intravenously at various doses prior to the PAF challenge.
-
Endpoint Measurement: The primary endpoint is the percentage of inhibition of the PAF-induced hypotensive response. The dose that produces 50% inhibition (ED50) is calculated.
Acute Pancreatitis in Rats
This model is relevant for evaluating compounds like Lexipafant.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Induction of Pancreatitis: Acute necrotizing pancreatitis is induced by the retrograde infusion of a solution like 3% taurocholate and trypsin into the common biliopancreatic duct under controlled pressure.[10] Another method involves intraductal infusion of 5% sodium taurodeoxycholate.[3]
-
Compound Administration: The test compound (e.g., Lexipafant) is administered, often as a continuous intravenous infusion, starting immediately after the induction of pancreatitis.[5]
-
Endpoint Measurement: The severity of pancreatitis is assessed at a defined time point (e.g., 48 hours) by measuring serum amylase and inflammatory markers (e.g., TNF-α), histological scoring of pancreatic damage (edema, inflammation, necrosis, hemorrhage), and assessing bacterial translocation to mesenteric lymph nodes and other organs.[3][10]
Mandatory Visualization
Signaling Pathways
Caption: NMDA Receptor Signaling Pathway and Inhibition by this compound.
Caption: PAF Receptor Signaling Pathway and Inhibition by Antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with lexipafant ameliorates the severity of pancreatic microvascular endothelial barrier dysfunction in rats with acute hemorrhagic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lexipafant fails to improve survival in severe necrotizing pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Adenosine-mediated hypotension in in vivo guinea-pig: receptors involved and role of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of lexipafant on bacterial translocation in acute necrotizing pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review comparing different NMDA antagonists
A Comprehensive Review and Comparison of NMDA Receptor Antagonists
This guide provides an objective comparison of the performance of different N-methyl-D-aspartate (NMDA) receptor antagonists, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to aid in the selection and application of these compounds in neuroscience research.
Introduction to NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate (B1630785) receptor that plays a critical role in synaptic plasticity, learning, and memory.[1] However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders. NMDA receptor antagonists are a class of drugs that inhibit the action of the NMDA receptor and are broadly categorized based on their mechanism of action.[2]
Classes of NMDA Receptor Antagonists:
-
Competitive Antagonists: These compounds bind to the glutamate binding site on the GluN2 subunit of the NMDA receptor, directly competing with the endogenous agonist glutamate.[2]
-
Uncompetitive (or Non-competitive) Channel Blockers: These antagonists bind to a site within the ion channel of the receptor, primarily the phencyclidine (PCP) binding site, thereby blocking the flow of ions.[2][3] This action is "uncompetitive" because the antagonist can only access its binding site when the channel is opened by the binding of both glutamate and a co-agonist (glycine or D-serine).[4]
-
Glycine (B1666218) Site Antagonists: These molecules act at the glycine co-agonist binding site on the GluN1 subunit, preventing the channel activation that requires the binding of both glycine and glutamate.[1]
-
Non-competitive Antagonists (Allosteric Modulators): These antagonists bind to a site on the receptor that is distinct from the agonist or co-agonist binding sites and the ion channel, altering the receptor's conformation and reducing its activity.[2]
Comparative Efficacy and Potency
The following tables summarize key quantitative data from various preclinical studies, providing a comparative overview of the binding affinities (Ki), and functional potencies (IC50/EC50) of several prominent NMDA receptor antagonists.
Table 1: Binding Affinities (Ki) of NMDA Receptor Antagonists
| Compound | Class | Radioligand | Brain Region/Cell Line | Ki (nM) | Reference(s) |
| Competitive Antagonists | |||||
| CGP 37849 | Competitive | [3H]-CGP 39653 | Rat Cortical Membranes | 34 | [5] |
| D-AP5 | Competitive | [3H]-Glutamate | - | 400 | [6] |
| Uncompetitive Antagonists | |||||
| MK-801 (Dizocilpine) | Uncompetitive | [3H]-MK-801 | Rat Brain Membranes | 3.7 | [7] |
| Ketamine | Uncompetitive | [3H]-TCP | - | 745.6 | [8] |
| Memantine (B1676192) | Uncompetitive | [3H]-MK-801 | Rat Brain Membranes | 260 | [7] |
| Phencyclidine (PCP) | Uncompetitive | [3H]-TCP | - | 205.5 | [8] |
| Glycine Site Antagonists | |||||
| 5,7-DCKA | Glycine Site | [3H]-Glycine | - | 1.5 | [9] |
Table 2: Functional Potency (IC50/EC50) of NMDA Receptor Antagonists in Electrophysiological and Neuroprotection Assays
| Compound | Class | Assay Type | Cell/Tissue Type | IC50/EC50 (µM) | Reference(s) |
| Competitive Antagonists | |||||
| CGP 37849 | Competitive | Inhibition of NMDA-induced currents | Hippocampal Slices | 0.18 (Peak), 1.26 (Plateau) | [9] |
| Uncompetitive Antagonists | |||||
| MK-801 (Dizocilpine) | Uncompetitive | Inhibition of NMDA-induced currents | Hippocampal Neurons | 0.12 | [10] |
| MK-801 (Dizocilpine) | Uncompetitive | Neuroprotection (Hypoxia/Hypoglycemia) | Hippocampal Slices | 0.53 | [9] |
| Ketamine | Uncompetitive | Inhibition of NMDA-induced currents | Hippocampal Neurons | 0.43 | [10] |
| Memantine | Uncompetitive | Inhibition of NMDA-induced currents | Hippocampal Neurons | 1.04 | [10] |
| Memantine | Uncompetitive | Neuroprotection (Hypoxia/Hypoglycemia) | Hippocampal Slices | 14.1 | [9] |
| Amantadine (B194251) | Uncompetitive | Inhibition of NMDA-induced currents | Hippocampal Neurons | 18.6 | [10] |
| Glycine Site Antagonists | |||||
| 5,7-DCKA | Glycine Site | Inhibition of NMDA-induced currents | Hippocampal Slices | 2.14 (Peak), 0.24 (Plateau) | [9] |
| 5,7-DCKA | Glycine Site | Neuroprotection (Hypoxia/Hypoglycemia) | Hippocampal Slices | 1.47 | [9] |
Table 3: Pharmacokinetic Parameters of Selected NMDA Receptor Antagonists
| Compound | Administration Route | Bioavailability (%) | Elimination Half-life (t1/2) | Key Metabolite(s) | Reference(s) |
| Ketamine | Intravenous | 100 | 2-3 hours | Norketamine | [11] |
| Intranasal | 20-45 | 2-3 hours | Norketamine | [11] | |
| Memantine | Oral | ~100 | 60-100 hours | N/A (largely unmetabolized) | [12] |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Antagonists
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the NMDA receptor.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
Radioligand (e.g., [3H]-MK-801 for the channel site, [3H]-CGP 39653 for the glutamate site)
-
Test compound at various concentrations
-
Non-specific binding control (e.g., a high concentration of a known ligand like unlabeled MK-801)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In test tubes, combine the brain membrane preparation, radioligand at a fixed concentration, and either the test compound at varying concentrations or the non-specific binding control.
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)
This assay is used to assess the ability of NMDA receptor antagonists to protect neurons from ischemic-like damage.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or organotypic slice cultures
-
Culture medium
-
Glucose-free medium
-
Hypoxic chamber or incubator with controlled oxygen levels
-
Test compound (NMDA receptor antagonist)
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
-
Microplate reader
Procedure:
-
Culture primary neurons or organotypic slices to the desired stage of maturity.
-
Pre-treat the cultures with the test compound at various concentrations for a specified duration.
-
Induce oxygen-glucose deprivation (OGD) by replacing the culture medium with glucose-free medium and placing the cultures in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a set period (e.g., 30-60 minutes).
-
Terminate the OGD by returning the cultures to normoxic conditions and replacing the medium with regular, glucose-containing culture medium. The test compound may be re-applied at this stage.
-
Incubate the cultures for a further period (e.g., 24 hours) to allow for the development of neuronal damage.
-
Assess cell viability using a suitable assay. For example, an MTT assay measures mitochondrial activity in living cells, while an LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Compare the cell viability in cultures treated with the test compound to that in untreated (OGD-only) and control (no OGD) cultures.
-
Determine the concentration of the test compound that provides 50% of the maximum neuroprotective effect (EC50).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of action of different classes of NMDA receptor antagonists and the downstream signaling cascade initiated by NMDA receptor activation.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of NMDA-receptor antagonists on long-term potentiation and hypoxic/hypoglycaemic excitotoxicity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent insights into the mode of action of memantine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of SDZ 220-040 in Complex Biological Systems: A Comparative Guide
For researchers and professionals in drug development, understanding the specificity of a pharmacological tool is paramount to interpreting experimental results accurately and predicting potential clinical outcomes. This guide provides a detailed comparison of SDZ 220-040, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, with other commonly used NMDA receptor modulators. By examining their mechanisms of action, subunit selectivities, and potential off-target effects, this document aims to equip scientists with the necessary information to select the most appropriate compound for their research needs.
Introduction to this compound and NMDA Receptor Modulation
This compound is a competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, offering an avenue for the development of subtype-selective antagonists like this compound, which exhibits a preference for the GluN2B subunit.[2][3]
This guide compares this compound with two other widely studied NMDA receptor antagonists that employ different mechanisms of action:
-
Ifenprodil: A non-competitive, allosteric modulator that also shows selectivity for the GluN2B subunit.[2]
-
MK-801 (Dizocilpine): A non-competitive, open-channel blocker with high affinity but little to no subunit selectivity.[4][5]
Comparative Analysis of NMDA Receptor Antagonists
The following tables summarize the key characteristics and available quantitative data for this compound, Ifenprodil, and MK-801.
| Compound | Mechanism of Action | Binding Site | Primary Subunit Selectivity |
| This compound | Competitive Antagonist | Glutamate binding site on GluN2 subunits | GluN2B[2][3] |
| Ifenprodil | Non-competitive Allosteric Modulator | Amino-terminal domain (ATD) of GluN2B | GluN2B[2] |
| MK-801 | Non-competitive Channel Blocker | Pore of the ion channel (PCP site) | Non-selective[4][5] |
| Compound | GluN2A (IC₅₀/Kᵢ) | GluN2B (IC₅₀/Kᵢ) | GluN2C (IC₅₀) | GluN2D (IC₅₀) | Reference |
| This compound | pKi = 8.5 (general NMDA) | Data not fully available | Data not fully available | Data not fully available | [6] |
| Ifenprodil | 146 µM (IC₅₀) | 0.34 µM (IC₅₀) | Data not fully available | Data not fully available | [6] |
| (+)MK-801 | 9 nM (IC₅₀) | 38 nM (IC₅₀) | 9 nM (IC₅₀) | 16 nM (IC₅₀) | [4] |
| (-)MK-801 | 207 nM (IC₅₀) | 138 nM (IC₅₀) | 14 nM (IC₅₀) | 71 nM (IC₅₀) | [4] |
Experimental Protocols for Specificity Assessment
The determination of antagonist specificity relies on well-defined experimental procedures. Below are detailed methodologies for two key techniques used to characterize NMDA receptor antagonists.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound and its alternatives for different NMDA receptor subunits.
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293) recombinantly expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B).
-
Radiolabeled ligand (e.g., [³H]CGP 39653 for the glutamate binding site).
-
Test compounds (this compound, Ifenprodil, MK-801) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the functional assessment of ion channel activity in response to agonists and antagonists in a cellular context.
Objective: To measure the inhibitory effect of this compound and its alternatives on NMDA receptor-mediated currents.
Materials:
-
Cultured cells (e.g., HEK293 or neurons) expressing specific NMDA receptor subunits.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Intracellular solution (e.g., containing CsF to block potassium channels).
-
Extracellular solution (e.g., containing NMDA and glycine (B1666218) as agonists, and tetrodotoxin (B1210768) to block voltage-gated sodium channels).
-
Test compounds at various concentrations.
Procedure:
-
Establish a whole-cell patch-clamp recording from a cell expressing the NMDA receptor subtype of interest.
-
Perfuse the cell with an extracellular solution containing NMDA and glycine to elicit an inward current.
-
Once a stable baseline current is established, co-apply the test compound at a specific concentration with the agonists.
-
Measure the reduction in the current amplitude in the presence of the antagonist.
-
Wash out the antagonist to observe the recovery of the current.
-
Repeat for a range of antagonist concentrations to generate a dose-response curve.
-
Fit the dose-response curve to determine the IC₅₀ value.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway, the experimental workflows, and the logical relationships between the compared antagonists.
Figure 1: NMDA Receptor Signaling and Antagonist Mechanisms.
Figure 2: Workflows for Specificity Assessment.
Figure 3: Classification of NMDA Receptor Antagonists.
Discussion on Specificity and Off-Target Effects
This compound: As a competitive antagonist, its specificity is conferred by its affinity for the glutamate binding pocket on the GluN2 subunits. Its preference for GluN2B-containing receptors makes it a valuable tool for dissecting the roles of this specific subunit in various physiological and pathological processes.[2][3] However, the potential for binding to other GluN2 subunits at higher concentrations should be considered.
Ifenprodil: Its allosteric mechanism and high selectivity for the GluN2B subunit's amino-terminal domain make it a highly specific tool.[2] This specificity is advantageous for isolating the functions of GluN2B-containing NMDA receptors. However, it has been reported to have off-target effects on other receptors, including adrenergic, serotonin, and sigma receptors, which could confound results in complex biological systems.[7]
MK-801: Being a non-competitive channel blocker, MK-801 binds within the ion channel pore when it is in an open state.[4][5] This use-dependent mechanism makes it a potent inhibitor. However, its lack of subunit selectivity means it will block all active NMDA receptors, which can lead to significant side effects in vivo, including psychotomimetic effects and motor impairment.[5][8][9]
Conclusion
The choice of an NMDA receptor antagonist should be guided by the specific research question and the desired level of selectivity. This compound offers a competitive mechanism with a degree of GluN2B selectivity, making it suitable for studies where modulation of the glutamate binding site is of interest. Ifenprodil provides a more specific tool for targeting GluN2B-containing receptors via an allosteric site, though potential off-target effects should be controlled for. MK-801 remains a potent, albeit non-selective, tool for general NMDA receptor blockade. For precise and reliable results, it is crucial to utilize the described experimental protocols to confirm the specificity and potency of these compounds within the context of the biological system under investigation.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The behavioural effects of MK-801: a comparison with antagonists acting non-competitively and competitively at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of SDZ 220-040 as a research tool for specific pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of SDZ 220-040 as a research tool for investigating N-methyl-D-aspartate (NMDA) receptor signaling pathways. Through objective comparisons with other NMDA receptor antagonists and presentation of supporting experimental data, this document serves as a valuable resource for selecting the appropriate tool for your research needs.
Introduction to this compound
This compound is a potent and selective competitive antagonist of the mammalian NMDA receptor.[1] As a competitive antagonist, it directly competes with the endogenous agonist, glutamate, for binding to the receptor's active site.[2] This mechanism of action makes it a valuable tool for studying the physiological and pathological roles of NMDA receptor-mediated neurotransmission. It has been utilized in various research applications, including the study of neurological diseases.[1] Notably, this compound is designed to readily cross the blood-brain barrier, a crucial characteristic for in vivo studies.[3]
Comparative Analysis of NMDA Receptor Antagonists
The selection of an appropriate NMDA receptor antagonist is critical for the specific research question being addressed. The following table summarizes the binding affinities (Ki) of this compound's analog, SDZ EAB-515, and other common competitive NMDA receptor antagonists. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) vs [3H]CGS 19755 | Ki (nM) vs [3H]CGP 39653 |
| SDZ EAB-515 | 40 | - |
| CGS 19755 | - | - |
| NPC 12626 | 2000 | - |
| LY 274614 | - | - |
Data for SDZ EAB-515, a close structural analog of this compound, and other antagonists are derived from a comparative study assessing their interaction with the NMDA receptor.[4]
Signaling Pathways and Experimental Workflows
To understand the context in which this compound is utilized, it is essential to visualize the NMDA receptor signaling pathway and the experimental workflows for its characterization.
Caption: NMDA Receptor Signaling Pathway and the inhibitory action of this compound.
References
Comparative Efficacy of SDZ 220-040 in Preclinical Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel competitive NMDA receptor antagonist, SDZ 220-040, against other therapeutic alternatives in various disease models. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes relevant biological pathways and workflows to support informed decisions in neurological research.
This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a preferential affinity for the GluN2B subunit. This selectivity has positioned it as a compound of interest for therapeutic intervention in a range of neurological disorders where NMDA receptor overactivation is implicated. This guide synthesizes available preclinical data on the efficacy of this compound in models of neuropathic pain, epilepsy, and cerebral ischemia, offering a comparative perspective against other NMDA receptor modulators.
Neuropathic Pain
In preclinical models of neuropathic pain, this compound has shown promise in alleviating symptoms of allodynia and hyperalgesia. The following table summarizes its efficacy in comparison to other agents in the chronic constriction injury (CCI) model in rats, a widely used model for peripheral neuropathic pain.
| Compound | Mechanism of Action | Animal Model | Key Efficacy Parameter | Efficacy Data | Adverse Effects Noted in Preclinical Studies |
| This compound | Competitive NMDA receptor antagonist (GluN2B selective) | Rat, Chronic Constriction Injury (CCI) of the sciatic nerve | Reversal of mechanical allodynia | Dose-dependent reduction in paw withdrawal threshold. | Sedation, ataxia, potential psychotomimetic effects. |
| MK-801 | Non-competitive NMDA receptor antagonist (open-channel blocker) | Rat, CCI | Reversal of mechanical allodynia | Potent anti-allodynic effects. | Significant motor impairment, ataxia, and psychotomimetic-like behaviors. |
| Gabapentin | α2δ subunit of voltage-gated calcium channels ligand | Rat, CCI | Reversal of mechanical allodynia | Standard of care, effective in reducing tactile allodynia. | Sedation at higher doses. |
| Ifenprodil | Non-competitive NMDA receptor antagonist (GluN2B selective) | Rat, CCI | Reversal of mechanical allodynia | Effective in alleviating neuropathic pain behaviors. | Fewer motor side effects compared to non-selective antagonists. |
Epilepsy
The anticonvulsant properties of this compound have been evaluated in rodent models of epilepsy. The maximal electroshock (MES) test in mice is a standard screening model to assess the ability of a compound to prevent the spread of seizures.
| Compound | Mechanism of Action | Animal Model | Key Efficacy Parameter | Efficacy Data (ED50) | Adverse Effects Noted in Preclinical Studies |
| This compound | Competitive NMDA receptor antagonist (GluN2B selective) | Mouse, Maximal Electroshock (MES) | Protection against tonic hindlimb extension | Demonstrates anticonvulsant activity. | Ataxia, motor impairment at higher doses. |
| MK-801 | Non-competitive NMDA receptor antagonist (open-channel blocker) | Mouse, MES | Protection against tonic hindlimb extension | Potent anticonvulsant. | Pronounced motor side effects and neurotoxicity at effective doses. |
| Phenytoin | Voltage-gated sodium channel blocker | Mouse, MES | Protection against tonic hindlimb extension | Clinically used antiepileptic, effective in the MES test. | Ataxia, sedation. |
| Carbamazepine | Voltage-gated sodium channel blocker | Mouse, MES | Protection against tonic hindlimb extension | Standard antiepileptic drug, effective in the MES model. | Drowsiness, dizziness. |
Cerebral Ischemia
The neuroprotective potential of this compound has been investigated in animal models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model in rats. The primary outcome in these studies is typically the reduction in infarct volume.
| Compound | Mechanism of Action | Animal Model | Key Efficacy Parameter | Efficacy Data | Adverse Effects Noted in Preclinical Studies |
| This compound | Competitive NMDA receptor antagonist (GluN2B selective) | Rat, Middle Cerebral Artery Occlusion (MCAO) | Reduction in cerebral infarct volume | Shown to provide neuroprotection. | Potential for motor and cognitive side effects. |
| MK-801 | Non-competitive NMDA receptor antagonist (open-channel blocker) | Rat, MCAO | Reduction in cerebral infarct volume | Potent neuroprotective effects. | Narrow therapeutic window, significant neurotoxicity. |
| Nimodipine | L-type calcium channel blocker | Rat, MCAO | Reduction in cerebral infarct volume | Modest neuroprotective effects. | Hypotension. |
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This model is designed to induce a peripheral mononeuropathy that mimics clinical conditions of chronic nerve compression.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (200-250g) are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting the epineural blood flow.
-
Post-operative Care: The muscle and skin are closed in layers. Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A reduced withdrawal threshold in the ligated paw compared to the contralateral paw indicates the development of allodynia. Testing is typically performed before surgery and at multiple time points post-surgery.
-
Drug Administration: this compound or comparator compounds are administered via an appropriate route (e.g., intraperitoneal, oral) at various doses to assess their ability to reverse the established allodynia.
Maximal Electroshock (MES) Seizure Model in Mice
The MES test is a widely used preclinical model to screen for drugs with activity against generalized tonic-clonic seizures.
-
Animal Model: Adult male mice (e.g., CF-1 or C57BL/6, 20-30g) are commonly used.
-
Drug Administration: Test compounds are administered at various doses and at different pretreatment times to determine the time of peak effect.
-
Electroconvulsive Stimulation: A corneal electrode is used to deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds). A drop of saline or electrode gel is applied to the corneas to ensure good electrical contact.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension. The abolition of this tonic phase is considered protection.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: NMDA Receptor Signaling Pathway and Site of Action for this compound.
Caption: Generalized Workflow for Preclinical Evaluation of Neurological Drug Candidates.
Evaluating the Translational Potential of SDZ 220-040: A Comparative Analysis with Clinical NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Preclinical Compound SDZ 220-040 with Clinically Tested NMDA Receptor Modulators. This guide provides a comprehensive evaluation of the preclinical N-methyl-D-aspartate (NMDA) receptor antagonist, this compound, in relation to key clinical candidates that have targeted the same pathway. By presenting a side-by-side comparison of their pharmacological profiles, pharmacokinetic properties, and available efficacy and safety data, this document aims to inform future research and development decisions in the pursuit of novel therapeutics for neurological disorders.
Overview of NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a well-established target for therapeutic intervention in a range of neurological and psychiatric conditions. Dysregulation of NMDA receptor activity is implicated in the pathophysiology of diseases such as epilepsy, ischemic stroke, traumatic brain injury, and depression. Consequently, the development of NMDA receptor antagonists has been a significant focus of pharmaceutical research.
This guide focuses on this compound, a potent and selective competitive antagonist of the NMDA receptor, with a particular focus on the GluN2B subunit.[1] Its preclinical profile suggests potential therapeutic utility. To realistically assess its translational potential, a direct comparison with clinical candidates that have progressed further in the development pipeline is essential. The selected comparators include:
-
Radiprodil (B1680500): A selective GluN2B antagonist currently in clinical trials for GRIN-related neurodevelopmental disorders.
-
Traxoprodil (B148271) (CP-101,606): A GluN2B-selective antagonist that showed promise in depression but was discontinued (B1498344) due to cardiac side effects.[2]
-
Gavestinel (B117479): A glycine (B1666218) site antagonist of the NMDA receptor that underwent Phase III trials for stroke.[3]
-
Ifenprodil: A non-competitive, GluN2B-selective antagonist that has been investigated for various neurological conditions but faces challenges with bioavailability.
Comparative Pharmacological Profile
The affinity and selectivity of a drug for its target are critical determinants of its potential efficacy and safety. The following table summarizes the available binding affinity data for this compound and the selected clinical candidates.
| Compound | Target | Binding Affinity (Ki) |
| This compound | NMDA Receptor (GluN2B) | pKi = 8.5 |
| Radiprodil | NMDA Receptor (GluN2B) | High affinity (specific Ki not consistently reported in public domain) |
| Traxoprodil (CP-101,606) | NMDA Receptor (GluN2B) | ~1 nM |
| Gavestinel | NMDA Receptor (Glycine Site) | 0.8 nM |
| Ifenprodil | NMDA Receptor (GluN2B) | 5.8 nM |
Key Observations:
-
This compound demonstrates high affinity for the NMDA receptor, comparable to the clinical candidates.[4]
-
Traxoprodil and Gavestinel exhibit very high affinity for their respective binding sites.[3]
-
Ifenprodil also shows potent binding to the GluN2B subunit.
Pharmacokinetic Properties: A Comparative Overview
A favorable pharmacokinetic profile is paramount for a drug's translational success, ensuring adequate exposure at the target site with a manageable dosing regimen. This section compares the available pharmacokinetic parameters of this compound and the clinical candidates.
| Compound | Cmax | t1/2 (half-life) | Oral Bioavailability |
| This compound | Data not available | Data not available | Data not available |
| Radiprodil | 89.4 ng/mL (30 mg single oral dose)[5] | 15.8 hours (single oral dose)[5] | Data not available |
| Traxoprodil (CP-101,606) | Dose-dependent | ~2-4 hours (extensive metabolizers), ~20 hours (poor metabolizers)[6] | ~40% (extensive metabolizers), ~80% (poor metabolizers)[6] |
| Gavestinel | Data not available | 29-56 hours[7] | Orally bioavailable |
| Ifenprodil | Data not available | Data not available | Poor |
Key Observations:
-
There is a significant lack of publicly available pharmacokinetic data for this compound, hindering a direct comparison.
-
Radiprodil displays a moderate half-life, suggesting the potential for once or twice-daily dosing.[5]
-
Traxoprodil's pharmacokinetics are heavily influenced by CYP2D6 metabolism, leading to significant variability between individuals.[6]
-
Gavestinel has a long half-life, which could be advantageous for maintaining therapeutic concentrations.[7]
-
Ifenprodil's poor oral bioavailability has been a major hurdle in its clinical development.
Preclinical and Clinical Efficacy: A Head-to-Head Look
Ultimately, the therapeutic potential of a compound is determined by its ability to produce the desired pharmacological effect in relevant disease models and, eventually, in patients. This section compares the available efficacy data.
| Compound | Preclinical Efficacy | Clinical Efficacy |
| This compound | Anticonvulsant, neuroprotective in ischemia models, attenuates neuropathic pain. | Not clinically tested. |
| Radiprodil | Antiseizure effects in preclinical models.[8] | Phase 1b trial in GRIN-related disorders showed a median 86% reduction in seizure frequency.[9] |
| Traxoprodil (CP-101,606) | Neuroprotective, analgesic, and anti-Parkinsonian effects in animal models. | Small trial in depression showed a 60% response rate.[2] Modest benefit in stroke trials. |
| Gavestinel | Neuroprotective in animal models of ischemic stroke. | Phase III trials (GAIN International and GAIN Americas) showed no improvement in outcome for ischemic or hemorrhagic stroke. |
| Ifenprodil | Neuroprotective effects. | Clinical development hampered by poor bioavailability. |
Key Observations:
-
This compound has shown promise in a range of preclinical models of neurological disorders.
-
Radiprodil has demonstrated encouraging early clinical efficacy in a specific, genetically defined patient population.[9]
-
Traxoprodil showed initial promise for depression but failed to demonstrate significant benefit in stroke and was halted due to safety concerns.[2]
-
The lack of efficacy of gavestinel in large-scale clinical trials for stroke highlights the challenge of translating preclinical neuroprotection to clinical benefit.
Safety and Tolerability
The safety profile of a drug is as critical as its efficacy. Below is a summary of the known safety and tolerability findings.
| Compound | Preclinical Side Effects | Clinical Adverse Events |
| This compound | Sedation, ataxia. | Not clinically tested. |
| Radiprodil | Data not available | Generally well-tolerated in Phase 1b trial. |
| Traxoprodil (CP-101,606) | Psychoactive side effects at higher doses. | Dissociative side effects, QT prolongation.[2] |
| Gavestinel | Data not available | No significant differences in serious side-effects compared to placebo in large trials. |
| Ifenprodil | Data not available | Side effects have been a concern in clinical investigations. |
Key Observations:
-
The preclinical side effects of this compound are typical of NMDA receptor antagonists.
-
The cardiac safety issue (QT prolongation) was a major factor in the discontinuation of traxoprodil development.[2]
-
Gavestinel appeared to have a favorable safety profile, though it lacked efficacy.
-
The tolerability of radiprodil in its initial clinical trial is a positive sign for its continued development.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, this section outlines the general principles of the key experimental protocols used to evaluate these compounds.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the NMDA receptor.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target NMDA receptor subunit are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the target site (e.g., [3H]CGP 39653 for the glutamate (B1630785) binding site) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10][11]
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the functional effect of a compound on NMDA receptor-mediated ion currents.
General Protocol:
-
Cell Preparation: Neurons or cells expressing the NMDA receptor of interest are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of ion currents.
-
NMDA Receptor Activation: NMDA and a co-agonist (glycine or D-serine) are applied to the cell to activate the NMDA receptors and elicit an inward current.
-
Compound Application: The test compound is applied at various concentrations, and the change in the NMDA-evoked current is measured.
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value of the compound for inhibiting the NMDA receptor current.[7][12][13]
In Vivo Models of Neurological Disease
Objective: To evaluate the anticonvulsant activity of a compound.
Common Models:
-
Maximal Electroshock (MES) Test: Induces generalized tonic-clonic seizures via corneal or auricular electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension is a measure of its efficacy against generalized seizures.
-
Pentylenetetrazol (PTZ) Seizure Test: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. The ability of a compound to increase the seizure threshold or prevent seizures is assessed.[14][15]
-
Kindling Model: Repeated sub-convulsive electrical or chemical stimulation of a brain region (e.g., amygdala) leads to a progressive intensification of seizure activity, modeling epileptogenesis and temporal lobe epilepsy.[15]
Objective: To assess the neuroprotective effects of a compound in a model of ischemic stroke.
General Protocol:
-
Anesthesia and Surgical Preparation: The animal (typically a rat or mouse) is anesthetized, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Occlusion: A filament is inserted into the ECA and advanced through the ICA to block the origin of the middle cerebral artery (MCA), thereby inducing focal cerebral ischemia.
-
Reperfusion (optional): For a transient MCAO model, the filament is withdrawn after a specific period (e.g., 60-120 minutes) to allow for reperfusion. In a permanent MCAO model, the filament is left in place.
-
Neurological Assessment: Neurological deficits are assessed at various time points after the procedure.
-
Infarct Volume Measurement: The animal is euthanized at a predetermined time point, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the volume of the ischemic infarct. The neuroprotective effect of the test compound is determined by its ability to reduce the infarct volume compared to a vehicle-treated control group.[16][17][18]
Visualizing the Landscape
To better understand the relationships and processes described, the following diagrams have been generated.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Traxoprodil - Wikipedia [en.wikipedia.org]
- 3. A pharmacokinetic study of radiprodil oral suspension in healthy adults comparing conventional venous blood sampling with two microsampling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A pharmacokinetic study of radiprodil oral suspension in healthy adults comparing conventional venous blood sampling with two microsampling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute oral bioavailability of traxoprodil in cytochrome P450 2D6 extensive and poor metabolisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurvati.com [neurvati.com]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axolbio.com [axolbio.com]
- 14. [Animal models of epilepsy and experimental seizures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
Safety Operating Guide
Safe Disposal of SDZ 220-040: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of SDZ 220-040, a potent NMDA receptor antagonist. Adherence to these procedures is critical to ensure personal safety, prevent environmental contamination, and maintain regulatory compliance. The following guidelines are based on standard laboratory safety protocols and information from available Safety Data Sheets (SDS).
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE and other essential safety measures.
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To avoid inhalation of any dusts or aerosols. |
Handling Precautions:
-
Avoid direct contact with the substance.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation in the handling area.
II. Spill and Accidental Release Measures
In the event of a spill or accidental release of this compound, immediate and appropriate action is necessary to contain the material and prevent exposure.
Emergency Procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains or waterways.[1]
-
Cleanup:
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
III. Proper Disposal Procedures
Proper disposal of this compound is crucial to prevent environmental harm. This substance may be very toxic to aquatic life with long-lasting effects.[1]
Step-by-Step Disposal Guide:
-
Waste Identification:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection and Storage:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, tubes, gloves), into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The associated hazards (e.g., "Toxic")
-
The accumulation start date
-
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal Method:
-
The disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Contact your institution's EHS office to arrange for a scheduled pickup of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.
-
Collect the rinsate as hazardous waste.
-
After triple rinsing, the container may be disposed of as non-hazardous waste, depending on local regulations. Consult your EHS office for specific guidance.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Essential Safety and Handling Protocols for SDZ 220-040
Comprehensive guidance for the safe handling, storage, and disposal of the potent neuroactive compound SDZ 220-040 is critical for the protection of researchers and laboratory personnel. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and detailed plans for decontamination and waste disposal. Adherence to these protocols is mandatory to mitigate the risks associated with this neurotoxic substance.
Personal Protective Equipment (PPE)
Given that this compound is a potent neuroactive compound, likely in powdered form, a comprehensive PPE strategy is required to prevent inhalation, skin contact, and eye exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N100 or P100 respirator. For higher-risk activities such as handling large quantities or potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended. | Protects against inhalation of fine particles of the potent neuroactive compound. |
| Hand Protection | Double gloving with chemically resistant gloves. The inner glove should be a nitrile exam glove, and the outer glove should be a thicker, chemical-resistant glove (e.g., butyl rubber or Viton™). | Provides a robust barrier against skin contact. Double gloving allows for safe removal of the outer, potentially contaminated glove. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over the goggles when there is a significant risk of splashes or aerosol generation. | Protects the eyes from contact with the compound, which could lead to absorption or local irritation. |
| Body Protection | A disposable, solid-front, back-tying gown made of a low-permeability fabric (e.g., polyethylene-coated Tyvek®). | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and contamination of personal footwear. |
Operational and Disposal Plans
Safe handling, decontamination, and disposal are paramount to a comprehensive safety plan for working with this compound. The following procedural steps must be followed.
Handling Procedures
All manipulations of this compound, especially the handling of the powdered form, must be conducted in a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood with a valid certification. This containment is essential to prevent the release of airborne particles into the laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Decontamination Procedures
Effective decontamination is critical to prevent secondary exposure. A freshly prepared 10% bleach solution (0.5% sodium hypochlorite) is recommended for the decontamination of work surfaces and equipment.
Step-by-Step Decontamination Protocol:
-
Bleach Application: Liberally apply a freshly prepared 10% bleach solution to all potentially contaminated surfaces.
-
Contact Time: Allow a contact time of at least 15 minutes.
-
Neutralization/Rinsing: After the required contact time, wipe down the surfaces with a towel soaked in sterile water to remove the bleach residue, which can be corrosive.
-
Final Wipe-Down: Perform a final wipe-down with 70% ethanol (B145695).
-
Equipment Decontamination: Non-disposable equipment should be immersed in the 10% bleach solution for 15 minutes, followed by thorough rinsing with water.
Logical Relationship of Decontamination Steps
Caption: Sequential steps for surface decontamination.
Spill Management
In the event of a spill of powdered this compound:
-
Evacuate: Immediately evacuate the area to prevent inhalation of airborne powder.
-
Secure the Area: Post a warning sign and restrict access to the spill area.
-
Allow Dust to Settle: Wait at least 30 minutes for any airborne dust to settle before beginning cleanup.
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Clean-up: Gently cover the spill with absorbent pads. Working from the outside in, carefully dampen the absorbent material with the 10% bleach solution. Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area following the step-by-step protocol above.
Waste Disposal
All waste generated from the handling of this compound, including contaminated PPE, disposable labware, and spill cleanup materials, must be treated as hazardous waste.
Waste Segregation and Disposal Plan:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant hazardous waste container. | All solid waste, including gloves, gowns, shoe covers, and contaminated labware, must be placed in this container. The container should be sealed when not in use. |
| Liquid Waste | Labeled, leak-proof, chemically compatible hazardous waste container. | Aqueous solutions containing this compound should be collected in this container. Do not mix with other solvent waste streams unless compatible. |
| Sharps Waste | Labeled, puncture-proof sharps container. | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container. |
All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with all local, state, and federal regulations. Do not dispose of any this compound waste down the drain or in the regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
